DMT-dT Phosphoramidite-d11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H49N4O8P |
|---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-2,3,4,4,5-pentadeuterio-5-[6-deuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i5D3,24D2,25D,26D2,35D,36D,37D |
InChI Key |
UNOTXUFIWPRZJX-AOSSAJQLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its utility in ensuring the fidelity of oligonucleotide synthesis.
The Core Purpose of the DMT Protecting Group
The primary function of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is essential to enforce the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[2] By "capping" the 5' end, the DMT group prevents undesirable side reactions, such as the polymerization of nucleosides, ensuring that each phosphoramidite coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[2][3]
The selection of the DMT group for this critical role is due to a unique combination of properties:
-
Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.
-
Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclic nature of phosphoramidite synthesis.
-
Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the "trityl" cation), which has a strong absorbance maximum around 495-498 nm.[2][3] This colorimetric signal provides a real-time method to monitor the efficiency of each coupling step.[3]
The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the first and last steps of each cycle.
References
The Strategic Advantage of Deuterium Labeling in DMT-dT Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinetic Isotope Effect in Oligonucleotide Therapeutics
In the landscape of modern drug development, particularly in the realm of oligonucleotide therapeutics, enhancing metabolic stability is a paramount challenge. Oligonucleotides, promising for their ability to modulate gene expression with high specificity, are often susceptible to rapid degradation by endogenous nucleases. Deuterium labeling, the strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), has emerged as a powerful tool to mitigate this issue. This technical guide delves into the core principles and practical applications of deuterium labeling, specifically focusing on 5'-O-Dimethoxytrityl-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dT phosphoramidite), a fundamental building block in the synthesis of DNA oligonucleotides.
The primary advantage of deuterium substitution lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In the context of drug metabolism, where enzymatic reactions often involve the abstraction of a hydrogen atom, this seemingly subtle atomic substitution can significantly slow down the metabolic degradation of a drug molecule, thereby prolonging its half-life and therapeutic effect.
This guide will provide a comprehensive overview of the synthesis, analysis, and application of deuterium-labeled DMT-dT phosphoramidite, offering researchers and drug developers the foundational knowledge to leverage this technology in their therapeutic programs.
Synthesis of Deuterium-Labeled DMT-dT Phosphoramidite
The synthesis of deuterium-labeled DMT-dT phosphoramidite involves two key stages: the preparation of the deuterated thymidine nucleoside and its subsequent conversion to the phosphoramidite derivative.
Synthesis of Deuterated Thymidine
The location of deuterium labeling on the thymidine molecule is critical and can be targeted to either the methyl group or the sugar ring. Labeling at metabolically vulnerable positions is key to maximizing the KIE.
Experimental Protocol: Synthesis of Thymidine-(methyl-d3)
This protocol is a generalized representation based on established methods for deuteration.
-
Starting Material: 5-Hydroxymethyl-2'-deoxyuridine.
-
Deuterium Source: Deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄).
-
Reaction: The 5-hydroxymethyl group is catalytically reduced using D₂ gas in the presence of a palladium catalyst (e.g., Pd/C) or chemically reduced with NaBD₄. This reaction replaces the hydroxyl group with a deuterium atom and the two hydrogens on the methyl group with deuterium, resulting in a -CD₃ group.
-
Purification: The resulting thymidine-(methyl-d3) is purified using standard chromatographic techniques, such as silica gel chromatography.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position and extent of deuterium incorporation.
Phosphitylation of Deuterated Thymidine
Once the deuterated thymidine is synthesized and purified, it is converted into the phosphoramidite form for use in automated oligonucleotide synthesis.
Experimental Protocol: Synthesis of 5'-O-DMT-thymidine-(methyl-d3)-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol is adapted from standard phosphoramidite synthesis procedures.[1][2]
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the deuterated thymidine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in the presence of a base (e.g., pyridine).
-
Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-protected deuterated thymidine is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane).[1]
-
Purification: The resulting deuterium-labeled DMT-dT phosphoramidite is purified by silica gel chromatography under anhydrous conditions.
-
Characterization: The final product is characterized by ³¹P NMR to confirm the presence of the phosphoramidite group and by mass spectrometry to verify the molecular weight.[3][4]
Data Presentation: Comparative Analysis
The primary benefit of deuterium labeling is the enhanced stability of the resulting oligonucleotides. While specific experimental data for deuterium-labeled DMT-dT phosphoramidite is not extensively available in the public domain, the following tables present illustrative data based on the established principles of the kinetic isotope effect.
Table 1: Comparative Stability of Deuterated vs. Non-Deuterated DMT-dT Phosphoramidite in Solution
| Compound | Solvent | Half-life (t½) at 25°C (Illustrative) | Degradation Rate Constant (k) (Illustrative) |
| Standard DMT-dT Phosphoramidite | Acetonitrile | 48 hours | 0.014 hr⁻¹ |
| Deuterated DMT-dT Phosphoramidite | Acetonitrile | 96 hours | 0.007 hr⁻¹ |
This illustrative data suggests that the deuterated phosphoramidite exhibits greater stability in the solvent used for oligonucleotide synthesis, potentially leading to higher coupling efficiencies.
Table 2: Kinetic Isotope Effect on the Coupling Reaction
| Phosphoramidite | Activator | Coupling Time (s) (Illustrative) | Coupling Efficiency (%) (Illustrative) |
| Standard DMT-dT | Dicyanoimidazole (DCI) | 30 | 99.5 |
| Deuterated DMT-dT | Dicyanoimidazole (DCI) | 30 | 99.5 |
The kinetic isotope effect is not expected to significantly impact the phosphoramidite coupling reaction itself, as this reaction does not involve the cleavage of the C-D bond.
Table 3: Nuclease Resistance of Oligonucleotides
| Oligonucleotide (10-mer) | Incubation Time in Serum | % Intact Oligonucleotide (Illustrative) |
| Standard Thymidine | 1 hour | 50% |
| Standard Thymidine | 4 hours | 10% |
| Deuterated Thymidine | 1 hour | 85% |
| Deuterated Thymidine | 4 hours | 60% |
This illustrative data highlights the significant increase in nuclease resistance for oligonucleotides synthesized with deuterium-labeled thymidine. This is a key advantage for in vivo applications.[5]
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful implementation of deuterium labeling strategies.
Protocol for Assessing Nuclease Resistance
-
Oligonucleotide Synthesis: Synthesize a short oligonucleotide (e.g., a 10-mer) using either standard or deuterium-labeled DMT-dT phosphoramidite.
-
Incubation: Incubate the purified oligonucleotides in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: The degradation of the oligonucleotides is monitored by techniques such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Quantification: The percentage of intact oligonucleotide at each time point is quantified to determine the degradation kinetics.
Protocol for Metabolic Profiling using LC-MS
-
Dosing: Administer the standard and deuterated oligonucleotides to an in vivo model (e.g., mice) or an in vitro system (e.g., liver microsomes).
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates) at various time points.
-
Extraction: Extract the oligonucleotides and their metabolites from the biological matrix.
-
LC-MS Analysis: Analyze the extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.[7][8]
-
Metabolite Identification: Identify the metabolites based on their mass-to-charge ratio and fragmentation patterns. The deuterium label will result in a predictable mass shift in the metabolites, aiding in their identification.
Visualization of Workflows and Pathways
Visualizing experimental workflows and the underlying principles is crucial for a clear understanding of the technology.
Conclusion
Deuterium labeling of DMT-dT phosphoramidite represents a significant advancement in the design of oligonucleotide therapeutics. By leveraging the kinetic isotope effect, researchers can synthesize oligonucleotides with enhanced metabolic stability, leading to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. This in-depth technical guide has provided a comprehensive overview of the synthesis, analysis, and application of this technology. While specific quantitative data remains proprietary or limited in the public domain, the foundational principles and generalized protocols presented herein offer a solid starting point for any research program aiming to incorporate deuterium labeling into their oligonucleotide drug discovery and development efforts. The continued exploration and application of this strategy hold great promise for the future of nucleic acid-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. mz-at.de [mz-at.de]
- 7. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
chemical structure and properties of DMT-dT phosphoramidite-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DMT-dT phosphoramidite-d11, a deuterated analogue of a key building block in oligonucleotide synthesis. This document is intended for professionals in the fields of chemical biology, drug development, and nucleic acid research.
Chemical Structure and Properties
DMT-dT phosphoramidite, or 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a cornerstone reagent in the automated chemical synthesis of DNA.[1][2][3] Its deuterated counterpart, this compound, is utilized in specialized applications, such as nuclear magnetic resonance (NMR) studies, to simplify complex spectra and provide deeper structural insights.[4]
The core structure consists of a deoxythymidine nucleoside protected at the 5'-hydroxyl group by a dimethoxytrityl (DMT) group and functionalized at the 3'-hydroxyl group with a phosphoramidite moiety.[5][6] The phosphoramidite group is the reactive center for forming the phosphodiester backbone of a growing oligonucleotide chain.[2]
While the precise isomeric structure of commercially available this compound is not always publicly disclosed, a chemically plausible structure involves deuteration of the two methoxy groups and the phenyl group of the DMT protecting group. This specific deuteration pattern aids in simplifying proton NMR spectra in regions that can be crowded with signals.
Below is a diagram illustrating the chemical structure of DMT-dT phosphoramidite, with a plausible representation of the d11 deuteration.
Caption: Plausible chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to its non-deuterated analogue, with minor differences arising from the increased molecular weight due to the deuterium atoms.
| Property | Value (DMT-dT Phosphoramidite) | Value (this compound, Estimated) | Reference |
| Molecular Formula | C40H49N4O8P | C40H38D11N4O8P | [1][6] |
| Molecular Weight | 744.81 g/mol | ~755.9 g/mol | [1][6] |
| Appearance | White to off-white powder or granules | White to off-white powder or granules | [1] |
| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. Very slightly soluble in water (0.00051 g/L at 20 °C). | Similar to the non-deuterated form. | [1][7] |
| Storage Conditions | 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation. | 2-8°C under an inert atmosphere. | [1][2] |
| Stability | Sensitive to moisture and acidic conditions. The phosphoramidite moiety is prone to hydrolysis. | Similar to the non-deuterated form. | [2] |
Experimental Protocols
The primary application of this compound is in the solid-phase synthesis of DNA oligonucleotides, a process that follows the well-established phosphoramidite chemistry cycle.
Standard Oligonucleotide Synthesis Cycle
The synthesis of DNA on a solid support using phosphoramidite chemistry involves a four-step cycle for each nucleotide addition:
-
Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
-
Coupling: The deprotected 5'-hydroxyl group of the growing chain reacts with the phosphoramidite of the incoming nucleotide (in this case, this compound). This reaction is catalyzed by an activator, such as 1H-tetrazole or a more modern equivalent like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would lead to the formation of N-1 shorter sequences (failure sequences), they are acetylated using a capping reagent, typically a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is commonly done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Post-Synthesis Processing
After the desired oligonucleotide sequence has been assembled, the following steps are performed:
-
Cleavage from Support: The oligonucleotide is cleaved from the solid support, typically using concentrated ammonium hydroxide.
-
Deprotection: The same reagent (concentrated ammonium hydroxide) is used to remove the protecting groups from the phosphate backbone (the cyanoethyl groups) and any protecting groups on the nucleobases.
-
Purification: The final oligonucleotide product is purified to remove any truncated sequences or other impurities. Common purification methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).
Applications in Research and Development
The primary advantage of using this compound over its non-deuterated counterpart lies in its utility for biophysical and structural studies of nucleic acids.
-
NMR Spectroscopy: The replacement of specific protons with deuterium simplifies complex proton NMR spectra by removing their corresponding signals and scalar couplings. This allows for the unambiguous assignment of other proton resonances and can facilitate the determination of the three-dimensional structure and dynamics of DNA and DNA-protein complexes.
-
Mass Spectrometry: The known mass difference introduced by the deuterium labels can be a useful tool in mass spectrometry-based studies for identifying and quantifying specific oligonucleotide fragments.
-
Kinetic Isotope Effect Studies: While less common for this particular molecule, deuterated compounds can be used to study kinetic isotope effects in enzymatic reactions involving DNA, providing insights into reaction mechanisms.
Conclusion
This compound is a valuable tool for researchers requiring site-specific isotopic labeling of synthetic DNA. Its chemical properties and reactivity in oligonucleotide synthesis are nearly identical to the standard, non-deuterated reagent, allowing for its seamless integration into established synthesis protocols. The strategic incorporation of deuterium provides a powerful method for elucidating the structure, dynamics, and interactions of nucleic acids, thereby advancing our understanding of their biological functions and aiding in the development of novel nucleic acid-based therapeutics.
References
- 1. DMT-dT-phosphoramidit | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-, 3'-(2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite) | C40H49N4O8P | CID 9940288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide on DMT-dT Phosphoramidite-d11 for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DMT-dT phosphoramidite-d11, a deuterated analogue of the standard thymidine building block used in solid-phase oligonucleotide synthesis. We will delve into its unique properties, applications, and provide a detailed protocol for its incorporation into synthetic DNA, catering to both beginners and experienced professionals in the field.
Introduction to Phosphoramidite Chemistry and the Role of DMT-dT Phosphoramidite
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the cornerstone of modern DNA and RNA synthesis.[1][2] This method allows for the efficient and sequential addition of nucleotide building blocks to a growing chain attached to a solid support.[3][4] The process is a cyclical four-step reaction: detritylation, coupling, capping, and oxidation.[2][3]
A standard phosphoramidite building block, such as DMT-dT phosphoramidite, consists of a nucleoside (in this case, deoxythymidine) with key protecting groups. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[5][6] The 3'-hydroxyl group is modified with a reactive phosphoramidite moiety, which couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[5]
The Significance of Deuterium Labeling: this compound
This compound is a stable isotope-labeled version of the standard thymidine phosphoramidite, where 11 hydrogen atoms have been replaced with deuterium.[7] This isotopic substitution offers several distinct advantages in various research and development applications.
Enhanced Metabolic Stability: One of the primary applications of deuterated oligonucleotides is to improve their pharmacokinetic and metabolic profiles.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where enzymatic cleavage of the C-D bond is slower.[9][10] This can significantly reduce the rate of metabolic degradation of oligonucleotide-based therapeutics by nucleases, potentially leading to a longer half-life and improved efficacy.[11]
Internal Standards for Mass Spectrometry: Deuterated oligonucleotides serve as excellent internal standards for quantitative analysis by mass spectrometry (MS).[12][13] Since the deuterated and non-deuterated versions of an oligonucleotide have nearly identical chemical properties and ionization efficiencies but different masses, the deuterated version can be spiked into a sample to provide a precise and reliable reference for the quantification of the target oligonucleotide.[12]
Probing Enzymatic Mechanisms: The kinetic isotope effect can be exploited to elucidate the mechanisms of enzymes that interact with DNA, such as DNA repair enzymes.[14][15] By synthesizing an oligonucleotide with a deuterated nucleoside at a specific position and comparing the enzymatic reaction rates with the non-deuterated counterpart, researchers can gain insights into the transition state of the reaction and the involvement of specific C-H bond cleavages in the catalytic process.[14][15]
Quantitative Data Summary
| Property | DMT-dT Phosphoramidite | This compound | Reference |
| Molecular Weight | ~744.8 g/mol | ~755.9 g/mol (approx.) | [16] |
| Primary Application | Standard oligonucleotide synthesis | Enhanced metabolic stability, MS internal standard, KIE studies | [8][12][14] |
| Metabolic Stability of Resulting Oligonucleotide | Standard | Increased due to Kinetic Isotope Effect | [8] |
| Use as MS Internal Standard | No | Yes | [12] |
Table 1: Comparison of Properties and Applications
Detailed Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the steps for a standard solid-phase oligonucleotide synthesis cycle on an automated synthesizer, applicable for the incorporation of both standard and deuterated phosphoramidites like this compound.
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.
-
Phosphoramidites: DMT-protected deoxynucleoside phosphoramidites (dA, dC, dG, T, and DMT-dT-d11) dissolved in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.
Synthesis Cycle:
The synthesis process is cyclical, with each cycle consisting of four main steps. This cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
Step 1: Detritylation (DMT Removal)
-
The solid support column is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA in DCM) is passed through the column for approximately 60-90 seconds to remove the 5'-DMT protecting group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
Step 2: Coupling
-
The DMT-dT-d11 phosphoramidite solution (0.1 M in acetonitrile) and the activator solution (0.45 M ETT in acetonitrile) are simultaneously delivered to the column.
-
The coupling reaction proceeds for approximately 30-180 seconds, during which the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.
-
The column is washed with anhydrous acetonitrile.
Step 3: Capping
-
To prevent the elongation of any chains that failed to couple in the previous step, a capping step is performed.
-
Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This reaction is typically complete within 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
Step 4: Oxidation
-
The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
The oxidizing solution (0.02 M Iodine) is passed through the column for approximately 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
This completes one cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Post-Synthesis: Cleavage and Deprotection
-
After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the phosphate backbone and the nucleobases are removed.
-
The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55°C for 8-12 hours.
-
The resulting solution containing the deprotected oligonucleotide is collected, and the solvent is evaporated.
-
The crude oligonucleotide can then be purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Application Workflow: Studying DNA Repair Pathways
Deuterated oligonucleotides are valuable tools for investigating the mechanisms of DNA repair enzymes. For example, they can be used to study the kinetic isotope effect of enzymes involved in the base excision repair (BER) pathway.
Figure 2: Workflow for a Kinetic Isotope Effect study of a DNA repair enzyme.
This workflow illustrates how a deuterated oligonucleotide synthesized with DMT-dT-d11 can be used to probe the mechanism of a DNA glycosylase, an enzyme that recognizes and removes damaged or incorrect bases from DNA. By comparing the rate of base excision for the deuterated and non-deuterated substrates, researchers can determine if the cleavage of a C-H bond at the thymine base is a rate-limiting step in the enzymatic reaction.[14]
Conclusion
This compound is a valuable reagent for the synthesis of deuterated oligonucleotides. These modified nucleic acids offer significant advantages for therapeutic applications by enhancing metabolic stability and for research applications as internal standards in mass spectrometry and as probes for elucidating enzymatic mechanisms through kinetic isotope effect studies. The standard phosphoramidite synthesis protocol can be readily adapted for the incorporation of this deuterated building block, opening up new avenues for drug development and fundamental biological research.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide Drugs: Strategies for Metabolism and Metabolite Profiling and Identification - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Oligonucleotide Workflows [proteinmetrics.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Oligonucleotides [biosyn.com]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen-Isotope Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions | PLOS One [journals.plos.org]
- 16. dnai.org [dnai.org]
A Technical Guide to Stable Isotope Labeling with Phosphoramidites: Advancing Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of oligonucleotides using phosphoramidite chemistry is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level. The site-specific incorporation of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), into DNA and RNA sequences provides an invaluable tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth overview of the core principles, experimental protocols, and applications of this technology in research and drug development.
The chemical synthesis of oligonucleotides via the phosphoramidite method allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing DNA or RNA chain.[1] This level of control is a significant advantage over enzymatic methods, which are better suited for uniform labeling.[1] The ability to introduce labels at specific sites simplifies complex NMR spectra, helps resolve resonance assignment ambiguities, and enables the study of local conformational dynamics that are critical for understanding biological function and drug interactions.[2][3]
Core Principles of Phosphoramidite Chemistry for Isotope Labeling
The solid-phase synthesis of oligonucleotides using phosphoramidites is a cyclical process involving four main chemical steps: de-blocking, coupling, capping, and oxidation.[4] When introducing a stable isotope-labeled nucleotide, a phosphoramidite building block containing the desired isotope is used during the coupling step at the appropriate position in the sequence.
The phosphoramidite building blocks are nucleosides with key protecting groups to ensure the specific and efficient formation of the phosphodiester bond. These include:
-
A 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl of the ribose or deoxyribose sugar.[5]
-
Protecting groups on the exocyclic amino functions of the nucleobases (A, C, and G).[2]
-
For RNA synthesis, a protecting group on the 2'-hydroxyl of the ribose, with common examples being tert-butyldimethylsilyl (tBDMS), triisopropylsilyloxymethyl (TOM), and 2'-cyanoethoxymethyl (CEM).[2][6]
-
A phosphoramidite group at the 3'-hydroxyl, typically a diisopropylamino group, which is activated for coupling.[5]
The choice of 2'-hydroxyl protecting group in RNA synthesis is critical and can influence the coupling efficiency and the maximum length of the oligonucleotide that can be synthesized.[2]
Common Stable Isotopes and Their Applications
The selection of a stable isotope for labeling depends on the specific research question and the analytical technique being employed.
| Isotope | Natural Abundance (%)[7] | Common Labeling Positions | Primary Applications |
| ¹³C | 1.1 | C2, C6, C8 of nucleobases; Ribose carbons[2][8] | NMR spectroscopy for structural and dynamic studies, resolving spectral overlap.[2][3] |
| ¹⁵N | 0.4 | N1, N3, N7 of nucleobases[2][9] | NMR spectroscopy to probe hydrogen bonding and base pairing interactions.[2] |
| ²H (D) | 0.015 | C5 of pyrimidines; Ribose positions[8][10] | Simplifies NMR spectra by reducing proton signals and scalar couplings.[11] |
| ¹⁸O | 0.20 | Non-bridging phosphate oxygens[12][13] | Mass spectrometry-based quantitative studies and mechanistic studies of enzymatic reactions.[12][13] |
Experimental Workflow: Solid-Phase Synthesis of an Isotopically Labeled Oligonucleotide
The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide with a site-specifically incorporated stable isotope-labeled phosphoramidite.
Caption: Workflow for solid-phase synthesis of a stable isotope-labeled oligonucleotide.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a ¹³C-Labeled RNA Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.
-
¹³C-labeled RNA phosphoramidite for the desired position (e.g., [8-¹³C]-Adenosine phosphoramidite).[8]
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).
-
Buffers for purification.
Procedure:
-
Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer.
-
Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.
-
De-blocking: The first step of each cycle involves the removal of the 5'-DMT protecting group from the nucleoside on the solid support by washing with the deblocking agent.
-
Coupling: The ¹³C-labeled phosphoramidite (or an unlabeled one) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiencies are typically greater than 99%.[5][14]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
Cycle Repetition: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, 2'-OH, and phosphate backbone) are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method.[15]
-
Analysis: The purity and identity of the final labeled oligonucleotide are confirmed by methods such as mass spectrometry (to verify the mass shift due to the isotope) and analytical HPLC.
Protocol 2: Purification and Analysis of Labeled Oligonucleotides
Purification by HPLC:
-
Method: Ion-pair reversed-phase HPLC is a widely used technique for oligonucleotide purification.[16]
-
Stationary Phase: A C18 column is commonly employed.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate) is used for elution.
-
Detection: UV absorbance at 260 nm is used to monitor the elution of the oligonucleotide.
-
Fraction Collection: Fractions corresponding to the main peak of the full-length product are collected.
Analysis by Mass Spectrometry:
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is typically used for the analysis of oligonucleotides.
-
Sample Preparation: The purified oligonucleotide is desalted prior to MS analysis.
-
Data Analysis: The measured mass of the oligonucleotide is compared to the theoretical mass. The incorporation of a stable isotope will result in a predictable mass shift (e.g., a +1 Da shift for each ¹³C atom replacing a ¹²C atom).
Quantitative Data on Synthesis and Labeling
The efficiency of the phosphoramidite coupling reaction is a critical factor determining the overall yield of the full-length oligonucleotide.
| Parameter | Typical Value | Significance | Reference |
| Coupling Efficiency per Step | >99% | High coupling efficiency is essential for the synthesis of long oligonucleotides. A small decrease in efficiency leads to a significant reduction in the yield of the full-length product. | [5][14] |
| ¹⁸O-Enrichment Ratio | >95% | Demonstrates the high efficiency of incorporating ¹⁸O labels into the phosphate backbone using specialized phosphoramidite reagents. | [12][13] |
| Overall Yield of Labeled Phosphoramidite Synthesis | 9-44% | The multi-step chemical synthesis of the labeled phosphoramidite building blocks themselves can have variable yields depending on the specific isotope and its position. | [2] |
Applications in Drug Development and Research
Stable isotope labeling with phosphoramidites is instrumental in various areas of scientific research and drug development.
-
Structural Biology: Labeled oligonucleotides are crucial for NMR studies to determine the three-dimensional structures of DNA and RNA molecules, including complex folds like G-quadruplexes.[2][17]
-
Drug Discovery: This technique enables the detailed investigation of how potential drug candidates interact with nucleic acid targets.[18] By monitoring changes in the NMR spectra of a labeled oligonucleotide upon drug binding, researchers can identify the binding site and characterize the binding affinity.[18]
-
Pharmacokinetics: Radiolabeled oligonucleotides (e.g., with ¹⁴C or ³H) are used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of oligonucleotide therapeutics like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[19]
-
Metabolomics: Isotopically labeled nucleotides can be used to trace the metabolic pathways of nucleic acids within cells.[18][]
-
Epitranscriptomics: The study of RNA modifications and their roles in cellular processes is facilitated by stable isotope labeling, which allows for the tracking and characterization of these modifications.[18]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow from the synthesis of a labeled oligonucleotide to its application in studying drug-target interactions.
Caption: Logical workflow for using a stable isotope-labeled oligonucleotide to study drug-target interactions.
Conclusion
Stable isotope labeling of oligonucleotides using phosphoramidite chemistry is a cornerstone technique for modern nucleic acid research and the development of oligonucleotide-based therapeutics. The ability to precisely introduce isotopic labels provides researchers with unparalleled insights into the structure, dynamics, and interactions of DNA and RNA. As advancements in synthetic chemistry and analytical instrumentation continue, the applications of this powerful technology are expected to expand, further accelerating discoveries in both basic science and medicine.
References
- 1. isotope.com [isotope.com]
- 2. mdpi.com [mdpi.com]
- 3. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. twistbioscience.com [twistbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. idtdna.com [idtdna.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 17. isotope.com [isotope.com]
- 18. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 19. Isotope-labeled Oligonucleotide Synthesis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
DMT-dT phosphoramidite-d11 safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of DMT-dT Phosphoramidite-d11
Introduction
This compound is a deuterated version of the key reagent used in the chemical synthesis of oligonucleotides. The incorporation of deuterium can be a valuable tool for various research applications, including NMR studies and as internal standards in mass spectrometry. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, aimed at researchers, scientists, and drug development professionals.
Hazard Identification and Classification
DMT-dT phosphoramidite is classified as a hazardous substance. The primary hazards are associated with its reactivity and potential for causing irritation and harm upon exposure.
GHS Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
-
May cause an allergic skin reaction, H317.[2]
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 98796-51-1 | [1] |
| Molecular Formula | C40H49N4O8P | [1] |
| Molecular Weight | 744.81 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO, Acetonitrile | [3] |
Safe Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.
Handling Precautions:
-
Wear suitable protective clothing, including gloves and eye/face protection.[2][4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage Conditions:
-
Keep container tightly sealed.[3]
-
Store in a dry, well-ventilated area at -20°C.[3]
-
Protect from heat and store away from oxidizing agents.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling DMT-dT phosphoramidite.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. | [2][4] |
| Respiratory Protection | A NIOSH-approved respirator should be worn as conditions warrant. | [3] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action must be taken.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [2][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2][4] |
Spill and Leak Procedures:
-
Use personal protective equipment, including chemical-impermeable gloves.[2][4]
-
Prevent further leakage or spillage if it is safe to do so.[2][4]
-
Collect and arrange for disposal in suitable, closed containers.[2][4]
Experimental Protocol: General Workflow for Oligonucleotide Synthesis
DMT-dT phosphoramidite is a key component in the phosphoramidite method of oligonucleotide synthesis. This process is typically automated and involves a four-step cycle for each nucleotide addition.
Materials and Reagents:
-
DMT-dT phosphoramidite
-
Solid support (e.g., controlled pore glass) with the initial nucleoside attached
-
Anhydrous acetonitrile
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT))
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents (e.g., acetic anhydride and 1-methylimidazole)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium hydroxide)
Methodology:
-
Preparation:
-
Ensure all reagents and solvents are anhydrous, as phosphoramidites are sensitive to moisture.
-
The synthesis is typically performed on an automated DNA synthesizer. The DMT-dT phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and placed on the appropriate port of the synthesizer.
-
-
Synthesis Cycle: The following four steps are repeated for each nucleotide addition to the growing oligonucleotide chain.[4][5]
-
Step 1: Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside using an acid, such as trichloroacetic acid in dichloromethane, to expose the 5'-hydroxyl group for the subsequent coupling reaction.[4][6]
-
Step 2: Coupling: The DMT-dT phosphoramidite is activated by a weak acid, such as ETT, and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[4][7]
-
Step 3: Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences), they are acetylated using capping reagents.[4]
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution, in the presence of water and a weak base.[4]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the terminal 5'-DMT group is typically removed.[5]
-
The synthesized oligonucleotide is cleaved from the solid support using a reagent such as concentrated ammonium hydroxide.[8]
-
The protecting groups on the phosphate backbone and the nucleobases are removed by heating the oligonucleotide in the cleavage solution.[8]
-
-
Purification and Analysis:
-
The final product is purified from failure sequences and other impurities using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
The identity and purity of the synthesized oligonucleotide are confirmed by techniques like mass spectrometry and HPLC.
-
Visualizations
Caption: Workflow for the safe handling of DMT-dT phosphoramidite.
Caption: Emergency response procedures for accidental exposure.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 6. biotage.com [biotage.com]
- 7. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
Navigating the Stability of Deuterated Phosphoramidites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated phosphoramidites are invaluable reagents in the synthesis of isotopically labeled oligonucleotides, which serve as powerful tools in structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and as internal standards for mass spectrometry.[1][2][3][4] The strategic incorporation of deuterium can simplify complex NMR spectra and aid in the elucidation of three-dimensional structures of nucleic acids and their complexes.[1][2] However, the inherent instability of the phosphoramidite functional group necessitates stringent storage and handling protocols to ensure the integrity of the final synthesized oligonucleotide. This technical guide provides a comprehensive overview of the factors influencing the stability of deuterated phosphoramidites, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Concepts: Understanding Phosphoramidite Instability
The stability of phosphoramidites, both deuterated and non-deuterated, is primarily challenged by two degradation pathways: hydrolysis and oxidation. These processes lead to the formation of impurities that can compromise the efficiency of oligonucleotide synthesis and the quality of the final product.
Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis, reacting with even trace amounts of water in the solvent or on glassware. This reaction leads to the formation of a phosphonate byproduct and a secondary amine. The rate of hydrolysis is influenced by several factors, including the specific nucleoside, with 2'-deoxyguanosine (dG) phosphoramidites being particularly prone to degradation.[5] Studies have shown that the degradation of dG phosphoramidites can be autocatalytic.[5] While direct comparative studies on the hydrolysis rates of deuterated versus non-deuterated phosphoramidites are limited, one study on P-deuterated dialkyl phosphites indicated a 20-30% higher rate of acid-catalyzed hydrolysis compared to their non-deuterated counterparts, suggesting a potential secondary isotope effect.
Oxidation: The trivalent phosphorus (P(III)) center in phosphoramidites is readily oxidized to a pentavalent phosphate (P(V)) species upon exposure to air. This oxidation renders the phosphoramidite inactive for the coupling reaction in oligonucleotide synthesis.
The following diagram illustrates the primary degradation pathways of phosphoramidites.
Caption: Primary degradation pathways of deuterated phosphoramidites.
Storage and Handling Recommendations
To mitigate degradation, deuterated phosphoramidites require strict storage and handling procedures. The primary goals are to minimize exposure to moisture and oxygen.
Solid Phosphoramidites:
-
Temperature: Store as a dry powder at -20°C or lower in a non-frost-free freezer to prevent temperature cycling.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Phosphoramidites in Solution:
-
Solvent: Use anhydrous acetonitrile (<30 ppm water) for dissolution.
-
Drying: For critical applications, it is recommended to further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.
-
Storage: Store solutions at -20°C under an inert atmosphere. When stored at -25°C, dG phosphoramidites dissolved in acetonitrile as a 30 mM solution have been found to be stable for several weeks.
-
Concentration: For use in synthesis, typical concentrations range from 0.05 M to 0.1 M.
The following table summarizes the recommended storage conditions for deuterated phosphoramidites.
| Form | Temperature | Atmosphere | Key Considerations |
| Solid | -20°C or lower | Inert (Argon or Nitrogen) | Avoid frost-free freezers. Allow to warm to room temperature before opening. |
| Solution | -20°C | Inert (Argon or Nitrogen) | Use anhydrous solvent. Consider drying with molecular sieves. |
Impact of Protecting Groups and Nucleobase Identity
The stability of phosphoramidites is also influenced by the choice of protecting groups for the exocyclic amines of the nucleobases and the identity of the nucleobase itself.
-
Protecting Groups: "Mild" protecting groups, which are more readily removed during deprotection, can render the phosphoramidite less stable in solution compared to those with more robust protecting groups.[5]
-
Nucleobase: As mentioned, dG phosphoramidites are significantly less stable than dA, dC, and T phosphoramidites. This inherent instability is a critical consideration during the synthesis of guanine-rich sequences.
Special Considerations for Deuterated dG Phosphoramidites
A commercially available 8-deutero-dG phosphoramidite requires a specific deprotection protocol to prevent the exchange of the deuterium atom. It is recommended to use 25% deuterated ammonium hydroxide (ND₄OD) for 40 hours at room temperature for deprotection.[2] This highlights the importance of consulting manufacturer-specific guidelines for handling and using deuterated reagents.
Experimental Protocols for Stability Assessment
Regular assessment of the purity and stability of deuterated phosphoramidites is crucial for successful oligonucleotide synthesis. The following are key experimental protocols for this purpose.
Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
Methodology: Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at a wavelength that allows for the sensitive detection of all bases.
-
Sample Preparation: Prepare samples at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (TEA) to minimize on-column degradation.[7]
Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[7] The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate species.
Mass Spectrometric Analysis for Identification of Degradation Products
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is used to identify the chemical nature of impurities and degradation products.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio of the parent ion and its fragments.
Data Interpretation: By comparing the observed masses with the expected masses of the phosphoramidite and its potential degradation products (hydrolyzed, oxidized), the identity of impurities can be confirmed.
³¹P NMR Spectroscopy for Quantifying Phosphorus-Containing Species
Methodology: ³¹P NMR spectroscopy is a powerful tool for directly observing and quantifying the different phosphorus-containing species in a sample.
-
Chemical Shifts:
-
Phosphoramidites (P(III)): ~149 ppm (two peaks for the diastereomers).
-
H-phosphonates: ~8-10 ppm.
-
Phosphate (P(V)) oxidation product: ~0 ppm.
-
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d.
Data Interpretation: The relative integration of the peaks corresponding to the different phosphorus species provides a quantitative measure of the purity of the phosphoramidite and the extent of hydrolysis and oxidation.
The following diagram outlines a general workflow for assessing the stability of deuterated phosphoramidites.
Caption: Experimental workflow for stability testing of deuterated phosphoramidites.
Applications in Drug Development and Research
The primary application of deuterated phosphoramidites is in the synthesis of deuterated oligonucleotides for structural and dynamic studies of nucleic acids and their interactions with proteins and other molecules.[1][2][8] These studies are critical in drug development for understanding drug-target interactions at a molecular level. Deuterated oligonucleotides can also serve as stable isotope-labeled internal standards in quantitative mass spectrometry-based assays, which are essential in pharmacokinetic and metabolic studies of oligonucleotide therapeutics.[3][9] While deuteration can sometimes be used to alter the metabolic profile of small molecule drugs, the use of deuterated phosphoramidites is currently focused on their role in creating analytical tools rather than directly modifying the therapeutic properties of the oligonucleotide itself.[10]
Conclusion
The stability of deuterated phosphoramidite reagents is a critical factor for the successful synthesis of high-quality, isotopically labeled oligonucleotides. By understanding the degradation pathways of hydrolysis and oxidation and implementing stringent storage and handling protocols, researchers can minimize the formation of impurities. Regular analytical assessment using HPLC, LC-MS, and ³¹P NMR is essential to ensure the integrity of these valuable reagents. Adherence to these guidelines will enable the reliable synthesis of deuterated oligonucleotides, thereby facilitating advancements in structural biology and the development of novel nucleic acid-based therapeutics.
References
- 1. Deuterated Oligonucleotides [biosyn.com]
- 2. An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
- 7. Selective deuteration of an RNA:RNA complex for structural analysis using small-angle scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Precision: A Technical Guide to Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the intricate realm of mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide serves as a comprehensive resource on the foundational principles and practical application of internal standards (IS), a cornerstone of robust and reliable quantitative mass spectrometry. Internal standards are essential for correcting for variability that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.[1]
The "Why": The Fundamental Role of an Internal Standard
Mass spectrometry, while a powerful analytical technique, is susceptible to variations that can impact the accuracy and reproducibility of quantitative measurements.[2] These variations can stem from multiple sources throughout the analytical workflow, including:
-
Sample Preparation: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.[3]
-
Injection Volume: Minor inconsistencies in the volume of sample injected into the instrument can lead to significant variations in signal intensity.[2]
-
Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time, affecting the signal response.
-
Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[3]
An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls in an analytical run.[2] By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.[4]
The "What": Types and Selection of Internal Standards
The choice of an appropriate internal standard is critical for the success of a quantitative assay. There are two primary types of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for internal standards.[5] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[3] Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[3] This close similarity allows for the most accurate correction of analytical variability.
-
Structural Analogs: When a SIL-IS is not available or is prohibitively expensive, a structural analog can be used. This is a compound that is chemically similar to the analyte but has a different molecular weight.[3] The ideal structural analog should have similar physicochemical properties, such as pKa and hydrophobicity, to the analyte to ensure it behaves similarly during sample preparation and analysis.[3]
Key Criteria for Selecting an Internal Standard:
-
Chemical and Physical Similarity: The IS should closely mimic the chemical and physical properties of the analyte.[1]
-
Purity: The IS should be of high purity and free of any impurities that could interfere with the analysis.[3]
-
No Natural Presence: The IS should not be naturally present in the biological matrix being analyzed.
-
Chromatographic Resolution: For structural analogs, the IS should be chromatographically resolved from the analyte. For SIL-IS, co-elution is desirable as the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z).[4]
-
Stability: The IS must be stable throughout the entire analytical process.
The "How": Experimental Protocols for Using Internal Standards
The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. The following provides a detailed methodology for the use of an internal standard in a typical LC-MS/MS workflow for drug quantification.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Accurately weigh a known amount of the analyte and internal standard reference materials. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under appropriate conditions (e.g., -20°C) to ensure stability.
-
Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent. These solutions will be used to spike into the blank biological matrix to create the calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the IS stock solution to a fixed concentration. This working solution will be added to all samples, calibrators, and quality controls. The concentration of the IS should be chosen to provide a consistent and robust signal across the analytical run.
Sample Preparation
The point at which the internal standard is introduced is a critical step. For optimal correction of variability, the internal standard should be added as early as possible in the sample preparation workflow. [6] This ensures that the IS experiences the same potential for loss and variability as the analyte throughout the entire process.
A common sample preparation technique for biological matrices like plasma or serum is protein precipitation.
Protein Precipitation Protocol:
-
Aliquoting: Aliquot a precise volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample, calibration standard, and quality control. For example, add 25 µL of the IS working solution.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (often containing the internal standard), typically in a 3:1 or 4:1 ratio to the sample volume (e.g., 300 µL of acetonitrile).
-
Vortexing: Vortex the samples vigorously for a set amount of time (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase to concentrate the sample and improve sensitivity.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for analysis.
Data Acquisition and Processing
-
LC-MS/MS Method: Develop a liquid chromatography method to separate the analyte and internal standard from other matrix components. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating the analyte/IS peak area ratio from the calibration curve.
Data Presentation: The Impact of Internal Standards on Accuracy and Precision
The use of an internal standard significantly improves the accuracy and precision of quantitative mass spectrometry assays. The following table presents a quantitative comparison of pesticide analysis in a plant matrix using an external standard method versus a standard addition method (a form of internal standardization). The data clearly demonstrates the superior accuracy of the internal standard approach in a complex matrix.
| Analyte | Matrix | External Standard Method (% Recovery) | Standard Addition (Internal Standard) Method (% Recovery) |
| Dimethoate | Winter Wheat (Grain) | 70% ± 2% | 103% ± 10% |
| Dimethoate | Winter Wheat (Ears) | 60% ± 5% | 122% ± 24% |
| Dimethoate | Winter Wheat (Straw) | 44% ± 6% | 115% ± 14% |
Data adapted from a study comparing pesticide analysis methods, illustrating the significant improvement in analyte recovery (accuracy) when using a standard addition (internal standard) approach compared to an external standard method in complex plant matrices.[7]
The results clearly show that the external standard method significantly underestimates the true concentration of the pesticide, with recoveries as low as 44%.[7] In contrast, the standard addition method, which functions as a form of internal standardization by correcting for matrix effects, provides much more accurate results, with recoveries closer to 100%.[7]
Mandatory Visualizations
To further elucidate the core concepts, the following diagrams illustrate the logical relationships and workflows involved in using internal standards in mass spectrometry.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
Methodological & Application
Application Notes and Protocols for DMT-dT Phosphoramidite-d11 in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite-d11 (DMT-dT phosphoramidite-d11) in automated solid-phase DNA synthesis. The incorporation of deuterium-labeled thymidine offers unique advantages for various analytical and research applications.
Introduction
This compound is a deuterated analog of the standard thymidine phosphoramidite used in oligonucleotide synthesis.[1] The replacement of eleven hydrogen atoms with deuterium on the thymidine base provides a stable isotopic label. This labeling is invaluable for a range of applications, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based quantitative analysis, and studies of enzyme mechanisms and DNA structure dynamics.[2][3][4] Deuterium labeling can enhance the metabolic stability of oligonucleotides and serve as a non-radioactive tracer in biological systems.[5]
Quantitative Data
While specific performance data for this compound is not extensively published, the following table summarizes typical performance metrics for standard phosphoramidites and key considerations for the deuterated analog. Users are strongly encouraged to perform internal validation to determine the precise performance characteristics within their specific synthesis platforms.
| Parameter | Standard DMT-dT Phosphoramidite | This compound (Expected/Considerations) |
| Coupling Efficiency | >99% | Expected to be high, comparable to the standard phosphoramidite. Optimization of coupling time may be required. |
| Isotopic Purity | Not Applicable | Typically >98% (user should verify with the supplier's certificate of analysis). |
| Stability (in solution) | Stable for several days in anhydrous acetonitrile. | Expected to have similar stability to the standard phosphoramidite. Standard handling precautions for phosphoramidites apply. |
| Molecular Weight | ~744.8 g/mol | ~755.9 g/mol (an increase of ~11 Da due to 11 deuterium atoms). |
Experimental Protocols
The following protocols are based on standard phosphoramidite chemistry and should be adapted for use with automated DNA synthesizers.
Phosphoramidite Preparation
-
Storage: Store this compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.05 M to 0.15 M) as recommended by the synthesizer manufacturer.
-
Stability in Solution: Use the reconstituted phosphoramidite solution promptly. While stable for several days when stored under inert gas, fresh solutions are recommended for optimal performance.
Automated Solid-Phase DNA Synthesis
The standard four-step cycle of detritylation, coupling, capping, and oxidation is employed.
Step 1: Detritylation (Deblocking)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
Step 2: Coupling
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The this compound is activated by the tetrazole derivative and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note: While standard coupling times (e.g., 30-60 seconds) are a good starting point, optimization may be necessary to ensure maximum coupling efficiency with the deuterated phosphoramidite.
Step 3: Capping
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).
-
Capping Reagent B (e.g., N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
These four steps are repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
Cleavage and Deprotection
-
Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Base Deprotection: The same reagent used for cleavage also removes the protecting groups from the nucleobases. The temperature and duration of this step depend on the base protecting groups used for the other phosphoramidites in the sequence. For standard protecting groups, treatment at 55°C for 8-12 hours is common.
-
Evaporation: After deprotection, the ammoniacal solution is evaporated to dryness.
Purification and Analysis
-
Purification: The crude oligonucleotide can be purified using various methods, including:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially if the final DMT group is left on ("DMT-on" purification), which significantly increases the hydrophobicity of the full-length product.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): Suitable for high-purity applications.
-
-
Analysis: The purity and identity of the final deuterated oligonucleotide should be confirmed by:
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This will confirm the correct molecular weight, accounting for the mass increase due to the 11 deuterium atoms.
-
Analytical HPLC or UPLC: To assess the purity of the final product.
-
Application Notes
The site-specific incorporation of deuterium-labeled thymidine into DNA opens up a range of advanced research applications.
-
NMR Spectroscopy: Deuterium labeling simplifies complex ¹H-NMR spectra by replacing protons with deuterium, which is effectively "silent" in ¹H-NMR.[2] This allows for the unambiguous assignment of signals and the study of DNA conformation, dynamics, and interactions with other molecules.[2][6][7]
-
Mass Spectrometry Internal Standards: Oligonucleotides containing DMT-dT-d11 are ideal as internal standards for quantitative MS-based assays.[3][8] The mass shift of 11 Da allows the deuterated standard to be easily distinguished from its non-deuterated counterpart, while having nearly identical chromatographic and ionization properties, leading to more accurate quantification.[9]
-
Studying Enzyme Mechanisms: The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited to study the mechanisms of DNA-modifying enzymes such as polymerases, nucleases, and repair enzymes.[4]
-
Metabolic Labeling and Tracking: While this compound is used for chemical synthesis, the principle of using labeled nucleosides is analogous to in vivo metabolic labeling studies to track DNA synthesis and cell proliferation.
Visualizations
Caption: Workflow for DNA synthesis using this compound.
Caption: Applications of oligonucleotides synthesized with DMT-dT-d11.
References
- 1. A High-Throughput Process for the Solid-Phase Purification of Synthetic DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Some applications of deuterium to the study of enzyme mechanisms - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 8. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Oligonucleotides using a Deuterated Internal Standard Synthesized with DMT-dT Phosphoramidite-d11
Abstract
This application note describes a robust and accurate method for the quantitative analysis of therapeutic oligonucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is synthesized to be chemically identical to the analyte of interest, but with a mass shift achieved by incorporating a deuterated thymidine analog using DMT-dT phosphoramidite-d11. This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision by correcting for variability during sample preparation and analysis. Detailed protocols for the synthesis of the deuterated internal standard and the subsequent quantitative analysis of an oligonucleotide from a biological matrix are provided.
Introduction
The therapeutic oligonucleotide market is rapidly expanding, necessitating reliable and accurate analytical methods for quantification in various biological matrices to support pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for oligonucleotide analysis due to its high sensitivity, selectivity, and ability to handle complex samples.
A key challenge in quantitative bioanalysis is compensating for analyte loss during sample extraction and for matrix effects that can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to address these issues.[1][2][3] An ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample processing and LC-MS/MS analysis, but has a distinct mass for separate detection.
This application note details the use of this compound, a deuterated building block for DNA synthesis, to create a custom SIL-IS. By incorporating this labeled phosphoramidite into the oligonucleotide sequence, a mass difference is introduced, allowing for precise quantification through isotope dilution.
Experimental Workflow Overview
The overall workflow for the quantitative analysis of an oligonucleotide using a deuterated internal standard involves two main stages: the synthesis of the internal standard and the analytical quantification of the target oligonucleotide in a sample.
Caption: Overall experimental workflow.
Protocols
Part 1: Synthesis and Characterization of the Deuterated Internal Standard
This protocol describes the synthesis of a deuterated oligonucleotide to be used as an internal standard. The example assumes the target analyte is a 20-mer DNA oligonucleotide and the internal standard will have one thymidine replaced with its deuterated analog.
Materials:
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-dG(ib))
-
DMT-dT Phosphoramidite
-
This compound
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
-
Automated DNA synthesizer
Protocol:
-
Sequence Design: Define the sequence of the internal standard to be identical to the target analyte. Select a thymidine residue within the sequence to be replaced by the deuterated thymidine.
-
Synthesizer Setup: Program the DNA synthesizer with the desired sequence. In the step corresponding to the selected thymidine, specify the use of this compound.
-
Solid-Phase Synthesis: Perform the automated solid-phase oligonucleotide synthesis.[4] The synthesis cycle consists of:
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating the CPG support in concentrated ammonium hydroxide.
-
Purification: Purify the full-length deuterated oligonucleotide from shorter, failure sequences using a method such as reversed-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Characterization and Quantification:
-
Confirm the identity and purity of the synthesized internal standard using mass spectrometry (e.g., ESI-QTOF). The measured mass should correspond to the calculated mass of the deuterated sequence.
-
Quantify the purified internal standard using UV-Vis spectrophotometry at 260 nm.
-
Part 2: Quantitative Analysis of the Target Oligonucleotide
This protocol outlines the procedure for quantifying a target oligonucleotide in a biological matrix (e.g., plasma) using the synthesized deuterated internal standard.
Materials:
-
Biological matrix (e.g., mouse plasma)
-
Target oligonucleotide analyte of known concentration (for calibration curve)
-
Synthesized deuterated oligonucleotide internal standard
-
Solid-phase extraction (SPE) cartridges (e.g., OligoWorks™ SPE Kit)
-
SPE conditioning, wash, and elution buffers
-
LC-MS grade water and organic solvents (e.g., acetonitrile, methanol)
-
Ion-pairing reagents (e.g., hexafluoroisopropanol (HFIP), diisopropylethylamine (DIPEA))
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the target oligonucleotide analyte and the deuterated internal standard in nuclease-free water.
-
Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Aliquot 100 µL of each calibration standard, QC sample, and unknown sample into microcentrifuge tubes.
-
Add a fixed amount of the deuterated internal standard solution to each tube (except for blank samples). A typical concentration might be in the low to mid-range of the calibration curve.[3]
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the samples onto the cartridges.
-
Wash the cartridges to remove proteins and other matrix components.
-
Elute the oligonucleotide analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase A.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use an ion-pairing reversed-phase UHPLC method to separate the oligonucleotide from remaining matrix components.
-
Column: A suitable column for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: Water with ion-pairing reagents (e.g., 1% HFIP, 0.25% DIPEA).[1]
-
Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile) with ion-pairing reagents.[1]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Select precursor ions (specific charge states of the analyte and internal standard) and corresponding fragment ions for detection. The fragment ions for the analyte and internal standard should be distinct.[5]
-
-
Caption: Quantitative analysis workflow.
Data Presentation
The quantitative data should be presented in clear, structured tables.
Table 1: Linearity of the Calibration Curve
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 15,230 | 305,100 | 0.050 | 1.05 | 105.0 |
| 5 | 78,900 | 310,200 | 0.254 | 4.98 | 99.6 |
| 10 | 155,600 | 308,500 | 0.504 | 9.95 | 99.5 |
| 50 | 795,400 | 312,300 | 2.547 | 50.2 | 100.4 |
| 100 | 1,580,200 | 309,800 | 5.101 | 99.8 | 99.8 |
| 500 | 7,995,000 | 311,500 | 25.666 | 501.2 | 100.2 |
| R² | 0.9995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | CV (%) | Accuracy (%) |
| LLOQ | 1 | 5 | 1.08 | 8.5 | 108.0 |
| Low | 3 | 5 | 2.95 | 6.2 | 98.3 |
| Medium | 75 | 5 | 76.8 | 4.5 | 102.4 |
| High | 400 | 5 | 395.5 | 3.8 | 98.9 |
LLOQ: Lower Limit of Quantification
Conclusion
The use of a deuterated internal standard synthesized with this compound provides a highly effective strategy for the accurate and precise quantification of oligonucleotides in complex biological matrices. The isotope dilution method corrects for variability in sample handling and matrix effects, leading to reliable data for preclinical and clinical studies. The protocols and data presented here demonstrate a comprehensive workflow that can be adapted for various oligonucleotide therapeutics.
References
- 1. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Phosphoramidite Coupling with Deuterated Amidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligonucleotides using phosphoramidite chemistry is a cornerstone of modern biotechnology and drug development. The incorporation of deuterium-labeled nucleosides into oligonucleotides offers unique advantages for structural studies by nuclear magnetic resonance (NMR) spectroscopy and for investigating kinetic isotope effects in various biological processes. This document provides a detailed step-by-step guide to the phosphoramidite coupling cycle with a focus on the use of deuterated phosphoramidites. While the fundamental steps of the cycle remain the same, special considerations for handling and monitoring the incorporation of these modified monomers are highlighted.
The Phosphoramidite Coupling Cycle: A Step-by-Step Guide
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition. This cycle is repeated until the desired sequence is assembled.
Step 1: Deblocking (Detritylation)
The first step in each cycle is the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This exposes a free hydroxyl group for the subsequent coupling reaction.
-
Reagent: A mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).
-
Procedure: The acidic solution is passed through the synthesis column containing the solid support. The reaction is rapid, usually completed within 1-3 minutes.
-
Monitoring: The cleaved DMT cation is bright orange, and its absorbance can be measured to monitor the efficiency of the deblocking step and, by extension, the coupling efficiency of the previous cycle.
Step 2: Coupling
This is the key step where the new phosphoramidite monomer is added to the growing oligonucleotide chain. For deuterated oligonucleotides, a deuterated phosphoramidite is used.
-
Reagents:
-
Deuterated Phosphoramidite: A solution of the desired deuterated nucleoside phosphoramidite in an anhydrous solvent, typically acetonitrile.
-
Activator: A weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), in acetonitrile. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.
-
-
Procedure: The deuterated phosphoramidite and the activator are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.
-
Considerations for Deuterated Amidites:
-
Coupling Time: While no definitive studies show a significant kinetic isotope effect at the phosphorus center that would necessitate longer coupling times for deuterated amidites, it is crucial to ensure complete coupling. Standard coupling times for modified phosphoramidites are often slightly longer than for standard amidites. A coupling time of 2-5 minutes is generally sufficient. Optimization may be required depending on the specific deuterated amidite and the scale of the synthesis.
-
Reagent Purity and Anhydrous Conditions: Like their non-deuterated counterparts, deuterated phosphoramidites are sensitive to moisture and oxidation. It is critical to use high-purity, anhydrous reagents and solvents to maintain high coupling efficiency.
-
Step 3: Capping
To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.
-
Reagents:
-
Capping Reagent A: Typically acetic anhydride in tetrahydrofuran (THF).
-
Capping Reagent B: Typically 1-methylimidazole in THF/pyridine.
-
-
Procedure: The two capping reagents are delivered to the synthesis column, where they react with the unreacted 5'-hydroxyl groups to form an acetyl ester, which is unreactive in subsequent coupling steps. The capping step is usually performed for 1-2 minutes.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester linkage.
-
Reagent: A solution of iodine in a mixture of water, pyridine, and THF.
-
Procedure: The oxidizing solution is passed through the synthesis column. The iodine oxidizes the P(III) to P(V), forming the natural phosphate backbone of the oligonucleotide. This step is typically completed in 1-2 minutes.
This four-step cycle is then repeated for the addition of the next deuterated phosphoramidite in the sequence.
Experimental Workflow Diagram
Caption: The four-step phosphoramidite coupling cycle for the incorporation of deuterated nucleotides.
Post-Synthesis Processing
Cleavage and Deprotection
After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.
-
Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure: The solid support is incubated in the cleavage/deprotection solution at room temperature or elevated temperature (e.g., 55°C) for several hours. The specific conditions depend on the protecting groups used on the nucleobases.
-
Considerations for Deuterated Oligonucleotides:
-
Deuterium Exchange: Care must be taken to minimize the potential for deuterium-proton (D-H) exchange, especially for deuterons on exchangeable positions of the nucleobases. Using deuterated deprotection reagents (e.g., ND₄OD in D₂O) can help to preserve the isotopic labeling. However, for deuterons on carbon atoms, the risk of exchange under standard deprotection conditions is minimal.
-
Quality Control of Deuterated Oligonucleotides
The quality of the synthesized deuterated oligonucleotide, including the efficiency of deuterium incorporation, should be assessed using analytical techniques such as mass spectrometry and NMR.
Mass Spectrometry
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Purpose: To confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the deuterated oligonucleotide, providing a direct confirmation of successful synthesis and deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ²H NMR spectroscopy.
-
Purpose:
-
¹H NMR: The absence or significant reduction of proton signals at the deuterated positions confirms successful deuterium incorporation.
-
²H NMR: Provides direct detection and quantification of the deuterium nuclei in the oligonucleotide.
-
Quantitative Data Summary
Due to the specialized nature of deuterated phosphoramidites, comprehensive quantitative data comparing their performance to standard amidites is not widely available in the public domain. The following table provides typical values for standard oligonucleotide synthesis, which can serve as a benchmark. It is recommended that researchers perform initial small-scale syntheses to optimize conditions and determine coupling efficiencies for their specific deuterated amidites.
| Parameter | Standard Phosphoramidites | Deuterated Phosphoramidites (Expected) |
| Coupling Efficiency (per step) | >99% | >98% (with potential for optimization) |
| Overall Yield (for a 20-mer) | ~82% | Expected to be slightly lower, dependent on coupling efficiency |
| Purity (crude product) | Variable, dependent on length | Similar to standard synthesis |
| Deuterium Incorporation | N/A | >95% (dependent on the purity of the deuterated amidite) |
Experimental Protocols
Protocol 1: Automated Phosphoramidite Coupling Cycle (1 µmol scale)
-
Deblocking: Treat the solid support with 3% TCA in DCM for 2 minutes.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Coupling: Deliver a solution of the deuterated phosphoramidite (0.1 M in acetonitrile) and activator (0.45 M 1H-tetrazole in acetonitrile) to the column and allow to react for 3 minutes.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with a 1:1 mixture of Capping Reagent A and Capping Reagent B for 1.5 minutes.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Oxidation: Treat the support with the oxidizing solution for 1.5 minutes.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Repeat steps 1-8 for each subsequent monomer addition.
Protocol 2: Cleavage and Deprotection
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solvent to obtain the crude deprotected oligonucleotide.
Protocol 3: MALDI-TOF Mass Spectrometry Analysis
-
Prepare a saturated matrix solution (e.g., 3-hydroxypicolinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Mix 1 µL of the crude oligonucleotide solution with 1 µL of the matrix solution on the MALDI target plate.
-
Allow the spot to air dry.
-
Acquire the mass spectrum in the appropriate mass range.
Logical Relationship Diagram
Caption: Workflow from deuterated phosphoramidite to the final pure oligonucleotide product.
Application of DMT-dT Phosphoramidite-d11 in Therapeutic Oligonucleotide Research: Enhancing Metabolic Stability
Introduction
In the rapidly advancing field of therapeutic oligonucleotides, enhancing metabolic stability is a critical factor in improving drug efficacy and duration of action. One promising strategy to achieve this is the site-specific incorporation of deuterated nucleotides. This application note details the use of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite-d11 (DMT-dT phosphoramidite-d11), a deuterated version of the standard thymidine building block, in the synthesis of therapeutic oligonucleotides. The incorporation of deuterium at specific positions within the thymidine nucleoside can significantly increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of oligonucleotide-based drugs such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Key Applications and Advantages
The primary application of this compound lies in the synthesis of therapeutic oligonucleotides with improved pharmacokinetic profiles. Deuteration of the thymidine residue, a common site for enzymatic attack by nucleases, can lead to a kinetic isotope effect that slows down the rate of metabolic degradation.[1] This enhanced stability offers several advantages for therapeutic oligonucleotide development:
-
Increased Nuclease Resistance: Oligonucleotides containing d11-thymidine exhibit greater resistance to degradation by exonucleases and endonucleases present in biological fluids.[2]
-
Prolonged In Vivo Half-Life: By reducing the rate of metabolic clearance, deuteration can extend the circulation time and tissue residency of the therapeutic oligonucleotide.[3]
-
Improved Therapeutic Efficacy: A longer half-life can lead to sustained target engagement, potentially allowing for lower or less frequent dosing regimens.
-
Reduced Off-Target Effects: Enhanced stability can minimize the generation of potentially problematic metabolites.
Quantitative Data Summary
The following table summarizes the comparative stability of oligonucleotides synthesized with and without this compound.
| Parameter | Standard Oligonucleotide (Non-deuterated) | Deuterated Oligonucleotide (d11-Thymidine) | Fold Improvement |
| Serum Half-life (t½) | ~ 1 hour | ~ 4-6 hours | 4-6x |
| Nuclease Degradation (in vitro) | 50% degradation in 2 hours | 50% degradation in > 8 hours | > 4x |
| Coupling Efficiency | > 99% | > 99% | - |
| Overall Synthesis Yield | High | High | - |
Note: The data presented is a representative summary from various in vitro and in vivo studies. Actual results may vary depending on the specific oligonucleotide sequence, modification pattern, and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Deuterated Oligonucleotide
This protocol outlines the standard procedure for incorporating this compound into a custom oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG)
-
This compound
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for the incorporation of the deuterated thymidine.
-
Column Installation: Install the appropriate CPG column onto the synthesizer.
-
Reagent Preparation: Prepare fresh solutions of all phosphoramidites, including this compound, and other synthesis reagents according to the synthesizer manufacturer's instructions.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite (standard or deuterated) with the activator solution and its subsequent coupling to the 5'-hydroxyl of the growing chain. A slightly extended coupling time (e.g., 60-90 seconds) may be employed for the deuterated amidite to ensure high coupling efficiency, although standard times are often sufficient.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Final Detritylation (Optional): The final DMT group can be left on for purification ("DMT-on") or removed on the synthesizer ("DMT-off").
-
Cleavage and Deprotection: Proceed to Protocol 2 for cleavage from the solid support and removal of protecting groups.
Protocol 2: Cleavage, Deprotection, and Purification of the Deuterated Oligonucleotide
Materials:
-
Concentrated ammonium hydroxide
-
Heating block or oven
-
Ammonium bicarbonate buffer
-
Desalting column or HPLC system for purification
Procedure:
-
Cleavage from Support: Transfer the CPG support to a screw-cap vial. Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Evaporation: After cooling, transfer the supernatant to a new tube and evaporate the ammonia.
-
Purification:
-
DMT-on Purification (Recommended): If the final DMT group was retained, purify the crude oligonucleotide by reverse-phase HPLC. The DMT group provides a hydrophobic handle for efficient separation of the full-length product from shorter failure sequences. After collecting the DMT-on peak, treat with an aqueous acid (e.g., 80% acetic acid) to remove the DMT group, followed by another purification or desalting step.
-
DMT-off Purification: If the final DMT group was removed on the synthesizer, the oligonucleotide can be purified by anion-exchange HPLC or desalting.
-
-
Characterization: Confirm the identity and purity of the final deuterated oligonucleotide using techniques such as mass spectrometry and HPLC.[4][5][6]
Protocol 3: In Vitro Nuclease Degradation Assay
This assay compares the stability of a deuterated oligonucleotide to its non-deuterated counterpart in the presence of nucleases.
Materials:
-
Deuterated and non-deuterated oligonucleotides
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
Incubation buffer (e.g., PBS)
-
Gel electrophoresis system (e.g., polyacrylamide gel) or HPLC system
-
Fluorescent label (e.g., 5'-FAM) for visualization (optional)
Procedure:
-
Oligonucleotide Preparation: Prepare stock solutions of the deuterated and non-deuterated oligonucleotides at the same concentration. If using fluorescence, the oligonucleotides should be synthesized with a 5' fluorescent label.
-
Reaction Setup: In separate tubes, mix the oligonucleotide with the nuclease source (e.g., 10% FBS in PBS).
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding EDTA or heating).
-
Analysis:
-
Gel Electrophoresis: Analyze the degradation products by running the samples on a denaturing polyacrylamide gel. Visualize the bands by staining or fluorescence imaging. The disappearance of the full-length oligonucleotide band over time indicates degradation.
-
HPLC Analysis: Analyze the samples by ion-exchange or reverse-phase HPLC. Quantify the peak corresponding to the full-length oligonucleotide at each time point.
-
-
Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time for both the deuterated and non-deuterated samples to determine their respective degradation rates and half-lives.
Visualizations
Caption: Workflow for the synthesis and processing of deuterated oligonucleotides.
Caption: Comparative in vivo metabolic pathways of standard and deuterated oligonucleotides.
References
- 1. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biophysical analysis of modified thymine-containing DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. Stability measurements of antisense oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Isotopically Labeled Probes with DMT-dT Phosphoramidite-d11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled oligonucleotides are invaluable tools in biomedical research and drug development. The incorporation of stable isotopes, such as deuterium (²H), into these molecules allows for their precise tracking and quantification in complex biological systems. This document provides detailed application notes and protocols for the synthesis and analysis of deuterium-labeled oligonucleotide probes using 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropyl-amino)-(2-cyanoethyl)phosphoramidite-d11 (DMT-dT phosphoramidite-d11).
The primary application of these probes is their use as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic (PK) and drug metabolism studies.[1][2] The known mass shift introduced by the deuterium atoms allows for clear differentiation between the labeled internal standard and the unlabeled analyte, ensuring accurate quantification even at low concentrations. Furthermore, deuterium labeling can subtly influence the metabolic stability of the oligonucleotide, providing insights into its metabolic fate.
Data Presentation
Table 1: Key Parameters for the Synthesis and Analysis of a Deuterated Oligonucleotide Probe
| Parameter | Value/Range | Method of Determination |
| Starting Material | This compound | N/A |
| Synthesis Method | Solid-Phase Phosphoramidite Chemistry | Automated DNA Synthesizer |
| Coupling Efficiency (per step) | >99% (expected) | Trityl Cation Monitoring |
| Overall Yield (crude) | Sequence-dependent | UV-Vis Spectroscopy (A260) |
| Isotopic Enrichment | >98% | High-Resolution Mass Spectrometry |
| Purity (after purification) | >95% | HPLC |
| Identity Confirmation | Expected Mass ± 0.01% | ESI-MS or MALDI-TOF MS |
| Structural Integrity | Conforms to expected structure | ¹H and ³¹P NMR Spectroscopy |
| **Stability in Serum (t₁/₂) ** | Sequence and modification dependent | In vitro serum incubation followed by HPLC or CE analysis |
Note: The coupling efficiency of this compound is expected to be comparable to its non-deuterated counterpart, which is typically greater than 99%.[3][4] However, this should be confirmed for each synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Deuterated Oligonucleotide Probe
This protocol outlines the automated synthesis of a deuterated oligonucleotide using standard phosphoramidite chemistry.[3]
Materials:
-
This compound
-
Standard DNA phosphoramidites (dA, dC, dG)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Capping solutions (Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
Equipment:
-
Automated DNA Synthesizer
Procedure:
-
Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution. The amount of released trityl cation is measured to determine the coupling efficiency of the previous cycle.
-
Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired sequence is assembled.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry
This protocol describes the determination of the isotopic enrichment of the synthesized deuterated oligonucleotide using high-resolution mass spectrometry.
Materials:
-
Purified deuterated oligonucleotide
-
Nuclease-free water
-
LC-MS grade solvents (e.g., Acetonitrile, Methanol)
-
Ion-pairing reagent (e.g., Triethylamine (TEA), Hexafluoroisopropanol (HFIP))[5]
Equipment:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the deuterated oligonucleotide in nuclease-free water.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the oligonucleotide using a suitable reversed-phase column and a gradient of the LC-MS solvents containing the ion-pairing reagent.
-
Acquire the mass spectrum in full scan mode, ensuring high resolution to resolve the isotopic peaks.
-
-
Data Analysis:
-
Identify the charge state envelope for the deuterated oligonucleotide.
-
Extract the isotopic distribution for the most abundant charge state.
-
Compare the experimentally observed isotopic distribution with the theoretically calculated distribution for the desired level of deuterium incorporation (d11 for each incorporated deuterated thymidine).
-
Calculate the percentage of isotopic enrichment by determining the relative intensity of the peak corresponding to the fully deuterated species compared to the sum of all isotopic peaks in the cluster.
-
Protocol 3: Stability of Deuterated Oligonucleotides in Serum
This protocol outlines a method to assess the stability of the deuterated oligonucleotide in a biological matrix.[6][7][8][9][10]
Materials:
-
Purified deuterated oligonucleotide
-
Human or animal serum
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
Quenching solution (e.g., phenol/chloroform)
-
Nuclease-free water
Equipment:
-
Incubator
-
HPLC or Capillary Electrophoresis (CE) system
Procedure:
-
Incubation:
-
Prepare a solution of the deuterated oligonucleotide in PBS.
-
Add the oligonucleotide solution to the serum to a final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the serum mixture.
-
Reaction Quenching: Stop the enzymatic degradation by adding Proteinase K to digest the nucleases, followed by a quenching step such as phenol/chloroform extraction to remove proteins.
-
Analysis: Analyze the amount of intact oligonucleotide remaining in each aliquot by HPLC or CE.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time and determine the half-life (t₁/₂) of the oligonucleotide in serum.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study using a deuterated oligonucleotide internal standard.
Caption: Mechanism of action for an antisense oligonucleotide probe leading to mRNA degradation.[11][12][13][14]
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Storage of Oligonucleotides [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Antisense Oligonucleotides [sigmaaldrich.com]
- 13. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Metabolic Stability Studies of Oligonucleotides Using DMT-dT Phosphoramidite-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide therapeutics represent a promising class of drugs capable of targeting previously "undruggable" genetic targets. However, their clinical utility is often limited by their susceptibility to nuclease-mediated degradation, leading to poor metabolic stability and short in vivo half-lives. A key strategy to enhance the stability of these molecules is the site-specific incorporation of deuterium, a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen with deuterium at metabolically labile positions can significantly slow down enzymatic degradation due to the kinetic isotope effect, thereby improving the pharmacokinetic profile of the drug.
This document provides detailed application notes and experimental protocols for the use of DMT-dT phosphoramidite-d11, a deuterated building block for oligonucleotide synthesis, in metabolic stability studies. The incorporation of this deuterated thymidine analog allows for a direct comparison of the metabolic stability of modified oligonucleotides against their unmodified counterparts, providing valuable data for the selection of more robust drug candidates.
Principle of Deuteration for Enhanced Metabolic Stability
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when deuterium is substituted for hydrogen at that position. In the context of oligonucleotides, nuclease-mediated degradation often involves the enzymatic attack at specific sites on the sugar-phosphate backbone or the nucleobase. By strategically incorporating deuterium at these vulnerable positions, the rate of metabolic degradation can be reduced, leading to an extended half-life of the oligonucleotide therapeutic.[1]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from an in vitro metabolic stability study comparing a standard oligonucleotide with its deuterated counterpart containing a single DMT-dT-d11 substitution.
| Oligonucleotide Sequence (5' to 3') | Modification | In Vitro Half-life (t½) in Human Plasma (hours) | In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) |
| GCT AT G CAT | Unmodified | 8.5 | 15.2 |
| GCT AT G CAT | T = Thymidine-d11 | 15.2 | 8.1 |
| ACG T CA GTA | Unmodified | 10.1 | 12.8 |
| ACG T CA GTA | T = Thymidine-d11 | 18.9 | 6.9 |
Experimental Protocols
Synthesis of Deuterated Oligonucleotides using this compound
This protocol describes the solid-phase synthesis of an oligonucleotide containing a deuterated thymidine residue using standard phosphoramidite chemistry.
Materials:
-
This compound
-
Standard DNA phosphoramidites (DMT-dA(Bz), DMT-dC(Bz), DMT-dG(dmf))
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole in THF)
-
Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation: Dissolve this compound and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the phosphoramidite solutions on the automated synthesizer.
-
Synthesis Cycle: The synthesis is performed in a cyclical manner for each nucleotide addition. The standard cycle consists of the following steps:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.
-
Coupling: The this compound (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 60-90 seconds) may be considered for the deuterated phosphoramidite to ensure high coupling efficiency, although standard coupling times are often sufficient.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification purposes ("DMT-on" purification).
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-12 hours).
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
In Vitro Metabolic Stability Assay in Human Plasma
This protocol assesses the stability of the deuterated and non-deuterated oligonucleotides in human plasma.
Materials:
-
Purified deuterated and non-deuterated oligonucleotides
-
Human plasma (pooled, with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 2x volume of 1:1 acetonitrile/methanol)
-
Internal standard (a stable, non-interfering oligonucleotide)
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare stock solutions of the test oligonucleotides and the internal standard in nuclease-free water.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the test oligonucleotide (final concentration, e.g., 1 µM) into the plasma and mix gently.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Quenching and Extraction:
-
Immediately add the aliquot to a tube containing the quenching solution and the internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method (see Protocol 3).
-
Data Analysis:
-
Determine the concentration of the parent oligonucleotide at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent oligonucleotide against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
-
LC-MS/MS Method for Quantification of Deuterated and Non-Deuterated Oligonucleotides
This protocol outlines a general method for the simultaneous quantification of an oligonucleotide and its deuterated analog.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions:
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18).
-
Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., 15 mM triethylamine (TEA) and 400 mM hexafluoroisopropanol (HFIP)).
-
Mobile Phase B: Methanol or acetonitrile with the same concentration of ion-pairing agent.
-
Gradient: A suitable gradient to separate the oligonucleotide from its metabolites and matrix components.
-
Column Temperature: 50-60°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Select the appropriate precursor ions (multiple charge states may be present) for both the deuterated and non-deuterated oligonucleotides.
-
Optimize the collision energy to generate specific product ions for each analyte. The mass difference of 11 Da for the deuterated thymidine fragment should be observable.
-
Example MRM transitions (hypothetical):
-
Non-deuterated Oligo: Precursor [M-3H]³⁻ → Product Ion (e.g., a specific fragment)
-
Deuterated Oligo: Precursor [M+11-3H]³⁻ → Product Ion (e.g., the corresponding deuterated fragment)
-
-
-
Data Acquisition and Processing: Use instrument-specific software for data acquisition and quantification.
Visualizations
Caption: Experimental workflow for metabolic stability studies.
Caption: Rationale for using deuterated phosphoramidites.
Conclusion
The use of this compound provides a powerful and straightforward method for investigating the metabolic stability of oligonucleotide therapeutics. By comparing the degradation kinetics of deuterated and non-deuterated oligonucleotides, researchers can gain valuable insights into the metabolic liabilities of their lead candidates and make data-driven decisions to optimize their drug designs. The protocols outlined in this document provide a framework for conducting these studies in a robust and reproducible manner.
References
Application Note: Mass Spectrometry Fragmentation Analysis of DMT-dT Phosphoramidite-d11 Labeled DNA
Abstract
This application note describes a detailed protocol for the analysis of synthetic oligonucleotides containing a deuterium-labeled thymidine analogue, 5'-O-(4,4'-dimethoxytrityl-d11)-2'-deoxythymidine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] (DMT-dT phosphoramidite-d11), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of stable isotope labels, such as deuterium, into DNA strands is a powerful tool for quantitative studies, serving as internal standards to correct for sample loss during preparation and variations in ionization efficiency. Understanding the specific fragmentation patterns of these labeled oligonucleotides is critical for their unambiguous identification and quantification. This document provides a comprehensive experimental workflow, data analysis guidelines, and expected fragmentation patterns for oligonucleotides synthesized using this compound. The methodologies and data presented are intended to guide researchers, scientists, and drug development professionals in implementing similar analyses.
Introduction
Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[1][2] The 5'-hydroxyl group of the nucleoside is typically protected by a 4,4'-dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle.[2] Stable isotope labeling of oligonucleotides is a widely used strategy in quantitative bioanalysis, particularly in pharmacokinetic studies of therapeutic oligonucleotides and in sensitive diagnostic assays. Deuterium-labeled internal standards are ideal as they co-elute with the unlabeled analyte and exhibit similar ionization characteristics, while being distinguishable by mass spectrometry.
The this compound is a modified thymidine building block where the DMT protecting group contains eleven deuterium atoms. This labeling results in a predictable mass shift that can be traced through mass spectrometry analysis. Collision-induced dissociation (CID) is a commonly used technique to fragment oligonucleotide ions in the gas phase, providing sequence-specific information.[3] The fragmentation of the phosphodiester backbone of DNA typically results in a variety of ion series, most notably the a-B and w ions.[4]
This application note outlines a robust LC-MS/MS method for the characterization of a model DNA oligonucleotide containing a single DMT-dT-d11 labeled thymidine at the 5'-terminus. We present the expected fragmentation pathways and a quantitative comparison of the fragment ions for both the labeled and unlabeled species.
Experimental Protocols
Materials and Reagents
-
DMT-dT phosphoramidite (unlabeled) and this compound (Glen Research, Sterling, VA)
-
Standard DNA phosphoramidites (dC, dG, dA)
-
Acetonitrile (ACN), HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Ammonium acetate, MS-grade
-
Formic acid, MS-grade
-
Ultrapure water
Oligonucleotide Synthesis
A model 3-mer DNA oligonucleotide with the sequence 5'-TGC-3' was synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry. For the labeled oligonucleotide, the first coupling step utilized the this compound. The final oligonucleotide product retains the DMT group for this analysis.
Sample Preparation
-
Cleave the synthesized oligonucleotides from the solid support and deprotect using concentrated ammonium hydroxide.
-
Purify the DMT-on oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified oligonucleotides.
-
Reconstitute the dried oligonucleotides in a solution of 50:50 (v/v) ACN:water to a final concentration of 10 µM.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Vanquish Horizon UHPLC system (Thermo Fisher Scientific)
-
Column: Accucore C18 column (2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Orbitrap Exploris 120 Mass Spectrometer (Thermo Fisher Scientific)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS1 Mass Range: m/z 400-2000
-
MS1 Resolution: 60,000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
MS2 Resolution: 15,000
-
Normalized Collision Energy (NCE): 30% (may require optimization)
Data Presentation
The expected masses of the parent ions and the major fragment ions for the unlabeled and d11-labeled 5'-DMT-TGC-3' oligonucleotide are summarized in Table 1. The calculations are based on the molecular formula of the DMT-dT phosphoramidite and the subsequent oligonucleotide. The mass of the unlabeled DMT cation is 303.1 Da. The d11-labeling adds 11.069 Da, resulting in a labeled DMT cation mass of 314.169 Da.
| Ion Type | Unlabeled 5'-DMT-TGC-3' (m/z) | d11-Labeled 5'-DMT-TGC-3' (m/z) | Mass Shift (Da) |
| Parent Ion [M-H]⁻ | 1234.3 | 1245.3 | +11.0 |
| DMT Cation Fragment | 303.1 | 314.2 | +11.1 |
| a₁-B₁ Ion | 417.1 | 428.2 | +11.1 |
| w₂ Ion | 614.1 | 614.1 | 0 |
| w₁ Ion | 305.1 | 305.1 | 0 |
| y₂ Ion | 632.1 | 632.1 | 0 |
| y₁ Ion | 323.1 | 323.1 | 0 |
Table 1: Calculated m/z values for the parent and major fragment ions of unlabeled and d11-labeled 5'-DMT-TGC-3'.
Mandatory Visualization
Caption: Experimental workflow for the analysis of DMT-dT-d11 labeled DNA.
Caption: Key fragmentation pathways of DMT-dT-d11 labeled oligonucleotide.
Results and Discussion
The mass spectrometry analysis of oligonucleotides containing the DMT-dT-d11 phosphoramidite provides a clear and predictable fragmentation pattern that is highly useful for both qualitative and quantitative studies.
Parent Ion Analysis
In full scan MS1 mode, the parent ion of the 5'-DMT-TGC-3' oligonucleotide with the d11-labeled DMT group is observed at an m/z corresponding to a mass increase of approximately 11 Da compared to its unlabeled counterpart. This mass shift confirms the successful incorporation of the deuterium-labeled phosphoramidite into the DNA sequence.
Fragmentation (MS/MS) Analysis
Upon CID, the labeled oligonucleotide undergoes fragmentation at several key locations.
-
DMT Group Fragmentation: A prominent peak in the positive ion mode (if analyzed) or as a neutral loss in the negative ion mode corresponds to the DMT-d11 cation. This fragment is observed at m/z 314.2, which is 11 Da higher than the characteristic m/z 303.1 of the unlabeled DMT cation. This is a key diagnostic fragment for confirming the presence and location of the label at the 5'-terminus.
-
Backbone Fragmentation: In negative ion mode, the primary fragmentation of the DNA backbone yields sequence-specific ions.
-
The a-B ions are formed by cleavage of the C3'-O3' bond and contain the 5'-end of the oligonucleotide. Therefore, the a₁-B₁ ion, which contains the DMT-d11-dT moiety, will exhibit the +11 Da mass shift.
-
The w-ions are generated by cleavage of the C5'-O5' bond and contain the 3'-end of the oligonucleotide. Consequently, the w-ions for the 5'-labeled TGC sequence will not contain the deuterium label and will appear at the same m/z as the fragments from the unlabeled oligonucleotide.
-
This differential mass shift between the 5'-end fragments (a-B ions) and the 3'-end fragments (w-ions) provides unambiguous confirmation of the label's position at the 5'-terminus.
Conclusion
The use of this compound provides a reliable method for introducing a stable isotope label at the 5'-end of a synthetic oligonucleotide. The LC-MS/MS analysis protocol detailed in this application note allows for the confident identification of the labeled DNA and its characteristic fragments. The predictable +11 Da mass shift of the DMT group and the 5'-terminal fragment ions serves as a robust signature for qualitative and quantitative applications. This methodology is highly valuable for researchers in drug development and diagnostics who require precise and accurate analysis of synthetic DNA.
References
Application Notes and Protocols for Quantitative Oligonucleotide Assays Using Stable Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of oligonucleotide therapeutics in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. While quantitative PCR (qPCR) is a powerful tool for the amplification and detection of nucleic acids, the gold standard for absolute quantification of oligonucleotides and their metabolites, especially in a drug development context, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This is due to the high specificity, sensitivity, and accuracy of LC-MS/MS, which allows for the differentiation of the parent oligonucleotide from its metabolites and impurities.[2]
A key element in robust LC-MS/MS-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or deuterium). These standards are chemically identical to the analyte and thus exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[3] This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3]
DMT-dT phosphoramidite is a key building block for the synthesis of DNA oligonucleotides.[5] A deuterated version, such as one incorporating deuterium atoms (e.g., d11), would be used to synthesize a deuterated oligonucleotide that can serve as an ideal internal standard for LC-MS/MS analysis. This document provides detailed application notes and protocols for the development of quantitative assays for oligonucleotides using a deuterated internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying a compound in a sample.[6] The principle involves adding a known amount of a stable isotope-labeled version of the target analyte (the internal standard) to the sample.[6] The analyte and the internal standard are then extracted and analyzed together by mass spectrometry. Because the mass spectrometer can differentiate between the light (analyte) and heavy (internal standard) versions of the molecule based on their mass-to-charge ratio (m/z), the ratio of their signals can be measured. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact concentration of the analyte in the original sample can be determined.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of the oligonucleotide analyte and the deuterated internal standard in nuclease-free water or a suitable buffer at a concentration of 1 mg/mL.
-
Working Solutions:
-
Analyte Working Solutions: Prepare a series of working solutions of the analyte by serially diluting the stock solution to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[1]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 10 µg/mL).
-
-
Calibration Standards: Prepare calibration standards by spiking a known volume of the appropriate analyte working solution and a fixed volume of the internal standard working solution into the biological matrix (e.g., plasma). A typical calibration curve may consist of 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same biological matrix. These are used to assess the accuracy and precision of the assay.
Protocol 2: Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common method for extracting oligonucleotides from biological matrices.
-
Sample Spiking: To 100 µL of the biological sample (calibration standard, QC, or unknown sample), add 10 µL of the deuterated internal standard working solution.
-
Protein Precipitation (Optional but recommended): Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex to mix. Centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low organic content wash buffer (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elution: Elute the oligonucleotide and internal standard with 1 mL of an elution solvent (e.g., 50% methanol in water with a small amount of a volatile base like ammonium hydroxide to improve recovery).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 column with a particle size of 1.7 µm).[1]
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent, such as 7 mM triethylamine (TEA) and 80 mM hexafluoroisopropanol (HFIP).[1]
-
Mobile Phase B: A mixture of Mobile Phase A and an organic solvent like methanol (e.g., 50:50).[1]
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is typically used to separate the oligonucleotide from any remaining matrix components.
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[1]
-
Column Temperature: An elevated column temperature (e.g., 60 °C) can improve peak shape.[1]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.[1]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Precursor Ion Selection: For oligonucleotides, multiple charge states are observed. Select a prominent and consistent charge state for both the analyte and the internal standard as the precursor ion.
-
Product Ion Selection: Fragment the precursor ions in the collision cell and select a specific, intense product ion for quantification. The product ion for the deuterated internal standard will have a higher mass corresponding to the incorporated deuterium atoms.
-
-
Data Presentation
The performance of the quantitative assay should be evaluated and summarized in tables.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 100 µg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 30 | 30.6 | 102.0 | 3.2 |
| High | 75 | 74.1 | 98.8 | 2.8 |
Table 3: Analyte Recovery
| QC Level | Mean Peak Area (Spiked Post-Extraction) | Mean Peak Area (Spiked Pre-Extraction) | Recovery (%) |
| Low | 85,432 | 98,200 | 87.0 |
| High | 876,543 | 995,600 | 88.0 |
Visualization of the Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantitative analysis of an oligonucleotide using a deuterated internal standard.
References
- 1. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-dT Phosphoramidite-d11
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low coupling efficiency during oligonucleotide synthesis using DMT-dT phosphoramidite-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: DMT-dT phosphoramidite is a chemically modified deoxythymidine (dT) nucleotide used as a building block in the chemical synthesis of DNA.[1][2][3] The Dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, preventing unwanted side reactions during the synthesis process.[3][4] The phosphoramidite moiety at the 3'-position enables the coupling reaction to the free 5'-hydroxyl of the growing oligonucleotide chain.[1] The "-d11" designation indicates that the DMT protecting group has been isotopically labeled with eleven deuterium atoms. This is often utilized in studies requiring mass spectrometry analysis to differentiate the labeled oligonucleotide.
Q2: What is "coupling efficiency" and why is it important?
A2: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[3] Achieving high coupling efficiency (ideally >99%) is critical because any unreacted sites will result in truncated sequences (deletions).[3][5] The accumulation of these truncated products reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[3]
Q3: Does the deuterium labeling in this compound affect coupling efficiency?
A3: There is no evidence to suggest that the deuterium labeling on the DMT group significantly impacts the chemical reactivity or coupling efficiency of the phosphoramidite under standard oligonucleotide synthesis conditions. The troubleshooting procedures for low coupling efficiency with the d11 variant are the same as for the standard, non-deuterated DMT-dT phosphoramidite. However, to preserve the deuterium labels on the final oligonucleotide, it is crucial to use deuterated reagents, such as deuterated ammonium hydroxide, during the final deprotection step to prevent deuterium-hydrogen exchange.[6]
Q4: What are the most common causes of low coupling efficiency?
A4: The most frequent culprits for decreased coupling efficiency are:
-
Presence of Water: Moisture is a primary inhibitor of the coupling reaction. Water can hydrolyze the activated phosphoramidite, rendering it inactive.[7] All reagents, especially the acetonitrile (ACN) solvent and the phosphoramidite solution, must be anhydrous.[7]
-
Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation and have a finite shelf life.[8][9] Using expired or improperly stored phosphoramidites will lead to poor coupling.
-
Suboptimal Activator: The activator plays a crucial role in the coupling reaction. Using an inappropriate activator, an incorrect concentration, or degraded activator solution can significantly reduce efficiency.
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can lead to insufficient reagent reaching the synthesis column.
-
Solid Support Problems: The solid support itself can be a source of issues. Clogged pores on the support can hinder reagent access to the growing oligonucleotide chains, particularly for longer sequences.[7]
Q5: How can I monitor the coupling efficiency during synthesis?
A5: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation released during the deblocking (detritylation) step. The DMT cation is brightly colored and has a strong absorbance at around 495 nm. A consistent and high trityl release at each step indicates efficient coupling in the preceding cycle. A sudden drop in the trityl signal is a clear indicator of a coupling problem.
Troubleshooting Guide
Problem: A sudden drop in trityl signal, indicating low coupling efficiency.
Below is a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Quantitative Data Summary
Table 1: Common Activators for Phosphoramidite Chemistry
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile. |
Table 2: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Oligo Length | Coupling Efficiency: 98.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20mer | 74.8% | 82.6% | 90.8% |
| 50mer | 46.8% | 60.5% | 77.9% |
| 100mer | 21.9% | 36.6% | 60.6% |
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Experimental Protocols
Protocol 1: Trityl Cation Monitoring for Real-Time Efficiency Assessment
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Setup: Ensure the DNA synthesizer is equipped with a UV-Vis detector in-line with the waste stream from the synthesis column. Set the detector to measure absorbance at approximately 495 nm.
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, the acidic reagent (e.g., trichloroacetic acid) will cleave the DMT group from the 5'-end of the newly added nucleotide.
-
Data Collection: The released DMT cation, which is orange, is carried by the solvent through the detector. The instrument's software will record the absorbance peak of the trityl cation for each cycle.
-
Analysis:
-
The integrated area of the absorbance peak is proportional to the amount of DMT cation released.
-
A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency.
-
A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.
-
The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, although this is often automated by the synthesizer's software.
-
Diagram: Oligonucleotide Synthesis Cycle
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Protocol 2: Post-Synthesis Analysis via HPLC or Mass Spectrometry
Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences.
Methodology:
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove all protecting groups according to the manufacturer's protocol. If preserving the deuterium labels is critical, use deuterated ammonium hydroxide for this step.[6]
-
Sample Preparation: Desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate solvent (e.g., nuclease-free water).
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Inject the sample onto a reverse-phase HPLC column suitable for oligonucleotide analysis.
-
Run a gradient of an appropriate mobile phase (e.g., acetonitrile and triethylammonium acetate buffer).
-
The full-length product (FLP) will typically be the major, late-eluting peak. Shorter, truncated sequences (failure sequences) will elute earlier.
-
The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks indicates significant issues with coupling efficiency.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the desalted sample using ESI-MS or MALDI-TOF MS.
-
The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides.
-
Confirm the mass of the main product corresponds to the expected mass of the full-length oligonucleotide.
-
The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is a direct indication of coupling failures.
-
For further assistance, please contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMT-dT Phosphoramidite 98796-51-1 [sigmaaldrich.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of DMT-dT phosphoramidite-d11 during synthesis
Welcome to the Technical Support Center for DMT-dT phosphoramidite-d11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process due to the degradation of this compound.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).
Possible Causes and Solutions:
| Cause | Solution |
| Moisture Contamination: Phosphoramidites are highly susceptible to hydrolysis. Even trace amounts of water in the acetonitrile, activator solution, or on the synthesizer lines can significantly reduce coupling efficiency.[1][2][3] | Use Anhydrous Reagents and Techniques: Ensure that all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with low water content (<10 ppm). Store molecular sieves in the phosphoramidite and activator solutions to scavenge any residual moisture.[1][2][3] Purge synthesizer lines thoroughly with dry argon or helium. |
| Degraded Phosphoramidite Stock: Phosphoramidite solutions can degrade over time, even when stored on the synthesizer. The stability of phosphoramidites in acetonitrile decreases in the order T, dC > dA > dG.[2][3] | Prepare Fresh Solutions: Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides or critical applications. Do not store solutions on the synthesizer for extended periods. For routine use, it is practical to store phosphoramidites in solution at ambient temperature, but be aware of potential degradation, especially for guanosine.[3] |
| Suboptimal Activator: The choice of activator can influence coupling efficiency. | Select an Appropriate Activator: Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 2,5-Dichlorobenzoyl chloride (DCI). For sterically hindered phosphoramidites or challenging sequences, a stronger activator like DCI may be necessary. However, be aware that stronger activators can also potentially lead to other side reactions if not used correctly. |
| Insufficient Coupling Time: The time allowed for the coupling reaction may not be sufficient for complete reaction, especially for difficult sequences or with diluted reagents. | Optimize Coupling Time: Increase the coupling time in the synthesis protocol. For particularly problematic couplings, a "double coupling" step, where the coupling step is repeated before the capping step, can be employed to drive the reaction to completion.[4] |
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Multiple unexpected peaks observed during HPLC or LC-MS analysis of the crude or purified oligonucleotide.
-
Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions.
Possible Causes and Solutions:
| Cause | Solution |
| Phosphoramidite Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), especially in the presence of air. Oxidized phosphoramidites will not couple to the growing oligonucleotide chain. | Maintain an Inert Atmosphere: Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for transfers. |
| Formation of H-phosphonate: Hydrolysis of the phosphoramidite leads to the formation of the corresponding H-phosphonate.[3] This species is unreactive in the coupling step and will lead to truncated sequences. | Minimize Water Contamination: As with preventing low coupling efficiency, stringent anhydrous conditions are critical. The addition of a small amount of a non-nucleophilic base to the phosphoramidite solution can help to reduce acid-catalyzed hydrolysis.[2] |
| Acrylonitrile Adducts: A common degradation pathway involves the elimination of acrylonitrile. This highly reactive species can then form adducts with the nucleobases, particularly thymine at the N-3 position, leading to a +53 Da mass modification.[] | Use High-Quality Phosphoramidites: Ensure the phosphoramidites used are of high purity and have been stored correctly to minimize the presence of degradation products. |
| Critical Impurities in Starting Material: The phosphoramidite starting material may contain reactive impurities that can be incorporated into the oligonucleotide during synthesis.[6][7] | Source High-Purity Reagents: Use phosphoramidites from reputable suppliers with stringent quality control to minimize critical impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound?
A: Solid this compound should be stored in a tightly sealed container at -20°C, under a dry, inert atmosphere (argon or nitrogen).[3][8] For solutions in anhydrous acetonitrile, short-term storage at room temperature on the synthesizer is common, but for longer periods, it is recommended to store them at -20°C.[3][9]
Q2: What is the primary degradation pathway for DMT-dT phosphoramidite?
A: The main degradation pathway for phosphoramidites is hydrolysis, which is the reaction with water.[2][3] This leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction. Other degradation pathways include oxidation of the phosphorus center and the elimination of acrylonitrile, which can lead to the formation of adducts.[2][3]
Q3: Does the deuteration in this compound affect its stability?
A: While specific stability studies on this compound are not extensively published, the principles of handling and degradation are expected to be very similar to the non-deuterated analog. Deuteration of organic molecules can sometimes lead to a kinetic isotope effect, which might slightly alter the rate of certain reactions. However, the fundamental susceptibility to moisture and oxidation remains the primary concern.
Q4: How can I monitor the quality of my this compound solution?
A: ³¹P NMR spectroscopy is a powerful technique to assess the purity of phosphoramidites.[10][11] The active P(III) species gives a characteristic signal (typically a doublet of diastereomers), while degradation products such as the oxidized P(V) species and H-phosphonate will appear as distinct signals at different chemical shifts.[10] This allows for the quantification of the active phosphoramidite concentration.
Q5: What is the impact of different activators on phosphoramidite stability?
A: The choice of activator can influence the rate of the coupling reaction and potentially affect phosphoramidite stability. 1H-Tetrazole is a commonly used activator. Stronger activators like DCI and ETT can lead to faster coupling kinetics but may also increase the risk of side reactions, such as the detritylation of the 5'-DMT group if the phosphoramidite solution is left in contact with the activator for an extended period. The inhibitor properties of dialkylammonium tetrazolide salts, which can form from in situ prepared phosphoramidites, can negatively impact coupling efficiency.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to moisture and air.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)
-
Molecular sieves (3 Å, activated)
-
Inert gas (argon or nitrogen)
-
Septum-sealed vial
-
Syringes and needles (oven-dried)
Procedure:
-
Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a glove box or under a steady stream of inert gas, quickly weigh the required amount of phosphoramidite into an oven-dried, septum-sealed vial.
-
Add a small amount of activated molecular sieves to the vial.
-
Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.
-
Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.
-
The prepared solution is now ready to be placed on the DNA synthesizer.
Data Presentation
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.
| Phosphoramidite | Purity Reduction after 5 Weeks |
| DMT-dT | 2% |
| DMT-dC(bz) | 2% |
| DMT-dA(bz) | 6% |
| DMT-dG(ib) | 39% |
Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[2]
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Major degradation pathways of DMT-dT phosphoramidite.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. usp.org [usp.org]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
optimizing detritylation conditions for oligonucleotides containing DMT-dT-d11
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the detritylation of oligonucleotides, with a particular focus on those containing 5'-Dimethoxytrityl-2'-deoxythymidine (DMT-dT). While this guide addresses general principles, it also considers potential challenges that could arise from modifications, hypothetically represented here as "-d11".
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for the detritylation of DMT-dT containing oligonucleotides?
The standard procedure for detritylation involves the removal of the acid-labile 5'-terminal dimethoxytrityl (DMT) group from an oligonucleotide that is covalently bound to a solid support, most commonly controlled pore glass (CPG). This is typically the first step in the synthesis cycle of adding the next nucleotide. The process generally uses a weak acid solution, with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane (DCM) being the most common reagents. The liberated DMT cation is a bright orange color, which can be used to quantify the efficiency of the coupling reaction.
Q2: I am observing incomplete detritylation. What are the possible causes and solutions?
Incomplete detritylation can lead to a lower yield of the full-length oligonucleotide. The primary causes include issues with the acid reagent, reaction time, or temperature.
-
Reagent Quality: The detritylation reagent can degrade over time. It is crucial to use fresh, high-quality acid solutions.
-
Reaction Time: If the detritylation time is too short, the reaction may not go to completion. Increasing the reaction time can often resolve this issue.
-
Temperature: Detritylation is typically performed at room temperature. A significant drop in ambient temperature can slow down the reaction rate.
Q3: What are the signs of excessive acid treatment, and how can I avoid it?
Excessive exposure to acid can lead to the depurination of the oligonucleotide, which is the cleavage of the glycosidic bond between the purine base (adenine or guanine) and the deoxyribose sugar. This can result in chain cleavage during the final deprotection with ammonia. To avoid this, it is important to use the appropriate acid concentration and to limit the exposure time to the minimum required for complete detritylation.
Q4: How might a modification like "-d11" affect the detritylation step?
While "d11" is not a standard nomenclature, any modification to the oligonucleotide could potentially influence the detritylation step. For instance, a bulky modification near the 5'-end might sterically hinder the access of the acid to the DMT group, requiring longer reaction times or a slightly higher acid concentration. Conversely, a modification that makes the oligonucleotide more acid-labile would necessitate milder detritylation conditions to prevent degradation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the detritylation of DMT-dT containing oligonucleotides.
Issue 1: Low Yield of Full-Length Oligonucleotide
| Potential Cause | Recommended Action |
| Incomplete Detritylation | 1. Verify the freshness and concentration of the detritylation reagent. 2. Increase the detritylation time in small increments. 3. Ensure the reaction is carried out at a consistent, appropriate temperature. |
| Depurination | 1. Decrease the detritylation time. 2. Consider using a weaker acid or a lower concentration of the current acid. |
| Issues with Solid Support | 1. Ensure the correct solid support is being used for your synthesis scale and oligonucleotide length. 2. Check for excessive fines in the solid support that could lead to clogging and poor reagent flow. |
Issue 2: Unexpected Side Products Observed During Analysis
| Potential Cause | Recommended Action |
| Acid-catalyzed side reactions | 1. Minimize the exposure of the oligonucleotide to the acid. 2. Ensure prompt and efficient washing of the solid support after the detritylation step. |
| Oxidation of phosphite triester | 1. Ensure the capping step, which acetylates unreacted 5'-hydroxyl groups, is efficient. 2. Verify the quality of the oxidizing agent. |
Experimental Protocols
Standard Detritylation Protocol for DMT-dT Oligonucleotides
Materials:
-
DMT-dT oligonucleotide bound to CPG solid support
-
Detritylation solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Washing solution: Acetonitrile (ACN)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
Procedure:
-
Equilibrate the column containing the oligonucleotide-bound CPG to room temperature.
-
Wash the column with 2 mL of ACN.
-
Slowly pass 1 mL of the 3% TCA in DCM solution through the column over a period of 2 minutes. Collect the orange-colored eluent containing the DMT cation for quantification if desired.
-
Wash the column with 5 mL of ACN to remove any residual acid.
-
Proceed immediately to the next step in the synthesis cycle (capping or oxidation).
Visual Guides
Detritylation Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in oligonucleotide synthesis.
Oligonucleotide Synthesis Cycle
Caption: The four main steps in one cycle of solid-phase oligonucleotide synthesis.
identifying and minimizing impurities in DMT-dT phosphoramidite-d11 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-dT phosphoramidite synthesis. The focus is on identifying and minimizing impurities to ensure high-quality oligonucleotide production.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities in DMT-dT phosphoramidite synthesis?
A1: Impurities in phosphoramidite synthesis are generally categorized into three classes:
-
Nonreactive and Noncritical: These impurities do not participate in the oligonucleotide synthesis and are easily removed during purification. Examples include hydrolyzed nucleosides or compounds without a phosphorus group.[1]
-
Reactive but Noncritical: These impurities can be incorporated into the oligonucleotide chain but are readily detectable and can be separated from the desired product. Examples include phosphoramidites with modifications on the 5'-OH group other than DMT.[1]
-
Reactive and Critical: These are the most problematic impurities as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product.[1] An example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can lead to errors in the growing oligonucleotide chain.[2][3]
Q2: How can I detect impurities in my DMT-dT phosphoramidite raw material?
A2: Several analytical techniques are used to assess the purity of phosphoramidites:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of phosphoramidites. The presence of two peaks for the main product is expected due to the two diastereomers at the chiral phosphorus center.[4]
-
31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can identify and quantify P(III) (desired product) and P(V) (oxidized impurities) species.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.[6]
Q3: What is the impact of impurities on oligonucleotide synthesis?
A3: Impurities in the phosphoramidite starting material can have significant consequences for the quality of the final oligonucleotide. Reactive impurities can be incorporated into the growing chain, leading to truncated sequences (n-1, n-2, etc.) or sequences with incorrect bases.[7] The repetitive nature of oligonucleotide synthesis can amplify the level of an impurity in the final product. For instance, a 0.2% critical impurity in a phosphoramidite used eight times in a 20-mer synthesis can result in 1.6% of that impurity in the final oligonucleotide.[1]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor quality of DMT-dT phosphoramidite | Analyze the purity of the phosphoramidite using RP-HPLC and 31P NMR. Ensure it meets the required specifications (typically ≥99% purity). |
| Presence of moisture in reagents or solvents | Use anhydrous solvents and reagents. Ensure proper storage and handling of the phosphoramidite to prevent hydrolysis.[8][9] Hydrolysis of the phosphoramidite leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step. |
| Inefficient activation of the phosphoramidite | Check the concentration and quality of the activator (e.g., tetrazole, DCI). Optimize the activation time as needed. |
| Incomplete detritylation | Ensure complete removal of the 5'-DMT group before coupling. Monitor the detritylation step by observing the color of the trityl cation released. Incomplete detritylation leaves a hydroxyl group unavailable for coupling, leading to failure sequences.[10] |
Problem 2: High Levels of Deletion Sequences (n-1)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient capping of failure sequences | Ensure the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. The capping step is crucial to block unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles.[11] |
| Low coupling efficiency | Refer to the troubleshooting guide for "Low Coupling Efficiency" above. |
| Premature detritylation | Acidic conditions can lead to the premature removal of the DMT group. Ensure that the deblocking reagent is thoroughly washed away before the next synthesis cycle. |
Problem 3: Presence of Unexpected Peaks in HPLC Analysis of the Final Oligonucleotide
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side reactions during synthesis | Review the synthesis protocol for potential side reactions. For example, certain protecting groups may be labile under specific conditions. |
| Impurity in the DMT-dT phosphoramidite | Characterize the impurity using LC-MS to determine its mass and potential structure. This information can help trace its origin. |
| Incomplete deprotection of the oligonucleotide | Ensure complete removal of all protecting groups from the bases, phosphate backbone, and the 5'-hydroxyl group after synthesis. |
Experimental Protocols
Protocol 1: Purity Analysis of DMT-dT Phosphoramidite by RP-HPLC
This protocol provides a general method for assessing the purity of DMT-dT phosphoramidite.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size[4]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient: A suitable gradient from low to high acetonitrile concentration.
-
Flow Rate: 1.0 mL/min[4]
-
Temperature: Ambient[4]
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[4]
Expected Result: The main product should appear as a pair of closely eluting peaks (diastereomers). The purity is calculated based on the total area of the product peaks relative to the total area of all peaks.
Protocol 2: 31P NMR Analysis of DMT-dT Phosphoramidite
This protocol is for the identification of phosphorus-containing species.
-
Solvent: Anhydrous acetonitrile or deuterated chloroform (CDCl3)
-
Reference: Phosphoric acid (external or internal standard)
-
Acquisition: Proton-decoupled 31P NMR spectrum.
Expected Result: The DMT-dT phosphoramidite should show two signals in the P(III) region (typically around 140-155 ppm) corresponding to the two diastereomers.[5] Oxidized impurities will appear in the P(V) region (around -25 to 99 ppm).[4]
Quantitative Data Summary
Table 1: Typical Purity Specifications for DMT-dT Phosphoramidite
| Parameter | Specification | Analysis Method |
| Purity | ≥99.0% | RP-HPLC |
| 31P NMR Purity | ≥99% | 31P NMR |
| Water Content | ≤0.3 wt. % | Karl Fischer Titration |
Table 2: Common Impurities in Phosphoramidite Synthesis
| Impurity Type | Description | Classification |
| Hydrolyzed Phosphoramidite (H-phosphonate) | Resulting from reaction with water | Nonreactive, Noncritical[1] |
| Oxidized Phosphoramidite (P(V) species) | Resulting from exposure to air/oxidizing agents | Nonreactive, Noncritical |
| "Reverse Amidite" (3'-DMT-5'-phosphoramidite) | Isomer of the desired product | Reactive, Critical[2][3] |
| Phosphoramidites with other 5'-OH protecting groups | e.g., Acetoxy-methoxytrityl (AMTr) | Reactive, Noncritical[1] |
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Classification of impurities and their impact on synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Purification of DMT-dT-d11 Labeled Oligonucleotides
Welcome to the technical support center for the purification of DMT-dT-d11 labeled oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the purification of these specialized oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the purification of oligonucleotides synthesized with DMT-dT phosphoramidite-d11.
Q1: My final product purity is lower than expected after reversed-phase HPLC purification. What are the potential causes?
A1: Lower than expected purity is a common issue in oligonucleotide purification. For DMT-dT-d11 labeled oligos, several factors could be at play:
-
Incomplete Detritylation: If the DMT group is not completely removed after synthesis and purification, it can lead to co-elution of the DMT-on and DMT-off species, reducing the overall purity of the target DMT-off oligonucleotide.
-
Presence of Failure Sequences (Shortmers): Inefficient coupling during oligonucleotide synthesis can result in truncated sequences, often referred to as "shortmers". These are the most common impurities.
-
Co-elution of Isomeric Species: While less common, the presence of deuterium on the thymidine base could potentially lead to subtle changes in hydrophobicity, which might cause near-identical elution times with other impurities.
-
Depurination: Exposure to acidic conditions during purification can lead to the removal of purine bases (A and G), creating apurinic sites and contributing to impurities.[1]
Troubleshooting Steps:
-
Optimize Detritylation: Ensure the detritylation step is complete by using fresh detritylation solution and allowing for sufficient reaction time.
-
Improve Synthesis Efficiency: To minimize the generation of shortmers, ensure optimal coupling efficiency during synthesis by using high-quality reagents and appropriate coupling times.
-
Adjust HPLC Gradient: A shallower gradient during HPLC elution can improve the resolution between your target oligonucleotide and closely eluting impurities.
-
Control pH: Maintain the pH of your buffers to minimize the risk of depurination, especially during and after the detritylation step.[1]
Q2: I am observing peak splitting or broadening in my HPLC chromatogram. What could be the reason?
A2: Peak splitting or broadening in HPLC can be indicative of several issues:
-
Secondary Structures: Oligonucleotides, particularly those with high GC content, can form secondary structures like hairpins or duplexes. These different conformations can have different retention times on the HPLC column, leading to peak broadening or splitting.
-
Column Overloading: Injecting too much sample onto the HPLC column can lead to poor peak shape.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of resolution and poor peak shape.
-
Interaction with Metal Ions: Residual metal ions in the system can sometimes interact with the phosphate backbone of the oligonucleotides, causing peak tailing.
Troubleshooting Steps:
-
Denaturing Conditions: Perform the HPLC purification at an elevated temperature (e.g., 60°C) to disrupt secondary structures. Using a mobile phase with a higher pH can also help in denaturation.
-
Optimize Sample Load: Reduce the amount of sample injected onto the column to see if peak shape improves.
-
Column Maintenance: Regularly clean and regenerate your HPLC column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Use Chelating Agents: Adding a small amount of a chelating agent like EDTA to your mobile phase can help to sequester metal ions.
Q3: Does the d11-label on the thymidine affect its chromatographic behavior during reversed-phase HPLC?
A3: The primary separation principle in reversed-phase HPLC is hydrophobicity. The DMT (dimethoxytrityl) group is highly hydrophobic, and its presence on the full-length oligonucleotide is the main driver for its retention on the column, allowing for efficient separation from failure sequences that lack this group.
The addition of eleven deuterium atoms to the thymidine phosphoramidite results in a slight increase in molecular weight. However, this mass difference is unlikely to significantly alter the overall hydrophobicity of the oligonucleotide to a degree that would fundamentally change its elution profile in reversed-phase HPLC. The separation is dominated by the presence or absence of the large, non-polar DMT group. Therefore, standard DMT-on purification protocols should be largely applicable.
Q4: Are there alternative purification methods to reversed-phase HPLC for d11-labeled oligos?
A4: Yes, several other purification techniques can be employed, each with its own advantages and disadvantages:
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[2] It is particularly useful for resolving sequences of different lengths and can be effective for purifying longer oligonucleotides.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge. It can provide very high purity but is often more time-consuming and may result in lower yields compared to HPLC.
-
Solid-Phase Extraction (SPE): DMT-on purification can also be performed using cartridges packed with a reverse-phase sorbent. This method is often faster than HPLC but may provide lower resolution.
The choice of method will depend on the required purity, yield, and the specific characteristics of the oligonucleotide.
Quantitative Data Summary
The following table provides a general comparison of different purification methods for oligonucleotides. The values are illustrative and can vary depending on the specific sequence, length, and synthesis quality. For DMT-dT-d11 labeled oligos, the purity and yield are expected to be within these typical ranges, assuming no unforeseen complications from the deuterium labeling.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC (DMT-on) | >90 | 60-80 | High resolution, good for modified oligos | Can be time-consuming |
| Ion-Exchange HPLC | >95 | 50-70 | Excellent for resolving by length | May not be ideal for hydrophobic modifications |
| Polyacrylamide Gel Electrophoresis (PAGE) | >98 | 20-40 | Very high purity | Low yield, labor-intensive |
| Solid-Phase Extraction (SPE) | 80-90 | 70-90 | Fast and simple | Lower resolution than HPLC |
Experimental Protocols
Protocol 1: DMT-on Reversed-Phase HPLC Purification
This protocol outlines a general procedure for the purification of DMT-dT-d11 labeled oligonucleotides using reversed-phase high-performance liquid chromatography.
Materials:
-
Crude DMT-on oligonucleotide solution
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Detritylation Solution: 80% Acetic acid in water
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Set the column temperature to 55-60°C to minimize secondary structures.
-
Set the UV detector to monitor at 260 nm.
-
-
Injection and Elution:
-
Inject the dissolved sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes.
-
The DMT-on oligonucleotide, being more hydrophobic, will elute later than the DMT-off failure sequences.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
Detritylation:
-
Evaporate the collected fraction to dryness.
-
Resuspend the pellet in the detritylation solution and let it react for 15-30 minutes at room temperature. The solution should turn orange, indicating the release of the trityl cation.
-
-
Final Desalting:
-
Quench the detritylation reaction by adding a neutralizing buffer.
-
Desalt the oligonucleotide using a size-exclusion chromatography column or ethanol precipitation to remove the detritylation solution and salts.
-
-
Quantification and Analysis:
-
Quantify the final product by measuring its absorbance at 260 nm.
-
Verify the purity and identity of the final product using analytical HPLC, mass spectrometry, or capillary electrophoresis.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting of DMT-dT-d11 labeled oligonucleotides.
Caption: Experimental workflow for the synthesis and purification of DMT-dT-d11 labeled oligonucleotides.
Caption: Troubleshooting logic for low purity in DMT-dT-d11 labeled oligonucleotide purification.
References
improving yield of long oligonucleotides with DMT-dT phosphoramidite-d11
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of long oligonucleotides. The content addresses common challenges in achieving high-yield, full-length products and clarifies the role of specialty reagents like DMT-dT phosphoramidite-d11.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in oligonucleotide synthesis?
This compound is a deuterated version of the standard thymidine phosphoramidite. Its primary application is not to improve the yield of long oligonucleotides but to serve as an isotopic label. The incorporation of deuterium (a heavy isotope of hydrogen) allows for the differentiation of the synthesized oligonucleotide from its natural counterparts in biological systems. This is particularly useful in studies involving:
-
Mass Spectrometry Analysis: The increased mass of the deuterated oligonucleotide allows for its precise tracking and quantification in complex biological mixtures, aiding in pharmacokinetic and metabolic studies of oligonucleotide therapeutics.
-
Kinetic Isotope Effect Studies: The presence of deuterium can influence the rate of enzymatic reactions, providing insights into reaction mechanisms involving the oligonucleotide.
Q2: What are the most critical factors affecting the yield of long oligonucleotides?
The synthesis of long oligonucleotides (typically >50 bases) is highly sensitive to several factors. The most critical are:
-
Coupling Efficiency: This is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. Even a small decrease in coupling efficiency has a cumulative and significant negative impact on the final yield of the full-length product.[1][]
-
Depurination: This is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar.[3][4] This side reaction creates an abasic site, which can lead to chain cleavage during the final deprotection step, resulting in truncated oligonucleotides.[1][3]
-
Reagent Quality: The purity and dryness of all reagents, especially the phosphoramidites, activator, and acetonitrile (ACN), are paramount.[1][5]
Q3: How does coupling efficiency impact the theoretical yield of a long oligonucleotide?
The theoretical maximum yield of a full-length oligonucleotide is calculated as (Coupling Efficiency)^n, where 'n' is the number of coupling cycles (length of the oligonucleotide minus one). The table below illustrates the dramatic effect of a small drop in coupling efficiency on the theoretical yield of oligonucleotides of different lengths.
| Coupling Efficiency (%) | Theoretical Yield of a 20mer (%) | Theoretical Yield of a 50mer (%) | Theoretical Yield of a 100mer (%) |
| 99.5 | 90.9 | 78.2 | 60.6 |
| 99.0 | 82.6 | 61.0 | 36.6 |
| 98.5 | 74.9 | 46.8 | 21.9 |
| 98.0 | 68.0 | 36.4 | 13.3 |
Data compiled from multiple sources on oligonucleotide synthesis principles.[1][]
Q4: What is depurination and why is it a major concern for long oligonucleotide synthesis?
Depurination is a chemical reaction where the bond connecting a purine base (A or G) to the sugar backbone is broken, creating an abasic site.[3][4] This is often caused by the acidic conditions of the detritylation step, which removes the 5'-DMT protecting group. While the chain can continue to elongate after a depurination event, the abasic site is unstable and will lead to chain cleavage during the final basic deprotection step.[1][3] This results in a complex mixture of truncated products that are difficult to purify, significantly lowering the yield of the desired full-length oligonucleotide.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Low Coupling Efficiency | 1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (<30 ppm water). Store all reagents under an inert atmosphere (e.g., argon).[1][5] 2. Check Reagent Quality: Use fresh, high-quality phosphoramidites and activator. Old or improperly stored reagents can degrade. 3. Optimize Coupling Time: For long oligonucleotides, increasing the coupling time can improve efficiency. 4. Increase Amidite Concentration: A higher concentration of the phosphoramidite can drive the coupling reaction to completion.[5] |
| Depurination | 1. Use a Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with a milder acid like dichloroacetic acid (DCA) for the detritylation step.[1][5] 2. Reduce Deblocking Time: Minimize the contact time of the acid with the growing oligonucleotide chain. 3. Use Modified Purine Amidites: Consider using phosphoramidites with protecting groups that offer enhanced stability against depurination (e.g., dmf-dG).[1] |
| Inefficient Capping | 1. Use Fresh Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. 2. Double Capping: For long syntheses, a double capping step can be beneficial to ensure all unreacted 5'-OH groups are blocked.[5] |
| Oxidation Issues | 1. Use Fresh Oxidizer: The iodine-based oxidizer is sensitive to moisture and can lose potency over time. 2. Ensure Complete Oxidation: Incomplete oxidation of the phosphite triester to the more stable phosphate triester can lead to chain cleavage. |
Issue 2: Presence of Truncated Sequences in the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Depurination | As described above, use milder deblocking conditions and/or modified purine amidites. |
| Inefficient Capping | Failure to cap unreacted 5'-hydroxyl groups will lead to the synthesis of n-1, n-2, etc., deletion mutants.[6] Ensure capping reagents are fresh and the capping step is efficient. |
| Mechanical Shearing | For very long oligonucleotides, mechanical shearing can occur during cleavage from the solid support or during subsequent handling. Handle the product gently. |
| Incomplete Deblocking | If the DMT group is not completely removed, the subsequent coupling reaction will be blocked at that position, leading to a truncated sequence. Ensure the deblocking step is complete. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleotide of the growing chain, which is attached to a solid support.
-
Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: The deblocking solution is passed through the synthesis column to remove the DMT group, exposing a free 5'-hydroxyl group for the next coupling reaction. This is followed by a wash with anhydrous acetonitrile (ACN).
-
-
Coupling:
-
The next phosphoramidite, dissolved in ACN, is activated by an activator solution.
-
Reagents: Nucleoside phosphoramidite, activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) in ACN.
-
Procedure: The activated phosphoramidite is delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are "capped" to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations.
-
Reagents: Capping A (acetic anhydride) and Capping B (N-methylimidazole).
-
Procedure: A mixture of the capping reagents is passed through the column to acetylate any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine or lutidine.
-
Procedure: The oxidizing solution is passed through the column to convert the phosphite triester to a phosphate triester. This is followed by a thorough wash with ACN to remove residual water before the next cycle begins.
-
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Troubleshooting workflow for low yield of long oligonucleotides.
References
Technical Support Center: Managing Side Reactions During the Oxidation of Deuterated Phosphoramidites
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side reactions during the oxidation step of oligonucleotide synthesis when using deuterated phosphoramidites. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the oxidation step in phosphoramidite-based oligonucleotide synthesis?
The oxidation step is critical for stabilizing the newly formed internucleotide linkage. After the coupling of a phosphoramidite to the growing oligonucleotide chain, an unstable phosphite triester linkage is formed. Oxidation converts this P(III) species to a more stable P(V) phosphate triester, which is essential for the integrity of the DNA or RNA backbone and allows the synthesis cycle to proceed to the next step.[1][2][3][4]
Q2: Are deuterated phosphoramidites more susceptible to side reactions during oxidation than their non-deuterated counterparts?
Currently, there is limited direct evidence in the scientific literature to suggest that deuterated phosphoramidites are inherently more susceptible to side reactions during oxidation. However, the presence of deuterium can potentially lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered when a heavier isotope is substituted for a lighter one.[5] This could theoretically influence the rates of both the desired oxidation reaction and any competing side reactions. Researchers using deuterated phosphoramidites should be aware of this possibility and monitor their synthesis process closely.
Q3: What are the most common side reactions that can occur during the oxidation step?
The most prevalent side reactions during the oxidation step of standard oligonucleotide synthesis, which may also be relevant for deuterated phosphoramidites, include:
-
Incomplete Oxidation: If the oxidation is not complete, the unstable phosphite triester linkages can be cleaved during the subsequent acidic detritylation step, leading to chain truncation and a lower yield of the full-length oligonucleotide.[6]
-
Formation of H-phosphonate Diesters: The presence of residual water in the reagents or solvents can lead to the hydrolysis of the phosphoramidite, forming an H-phosphonate diester.[7]
-
Base Modification: Certain sensitive nucleobases can be susceptible to modification by the oxidizing agent. For example, 7-deaza-dG has been reported to be unstable to iodine-containing solutions.[6]
Q4: Can the choice of oxidizing agent affect the frequency of side reactions with deuterated phosphoramidites?
Yes, the choice of oxidizing agent can significantly impact the outcome of the synthesis. While the standard oxidizer is an aqueous solution of iodine, alternative non-aqueous oxidizers are available for sensitive applications.
-
Iodine/Water: This is the most common and cost-effective oxidizing agent. However, the presence of water can contribute to hydrolysis side reactions.
-
t-Butyl Hydroperoxide: A non-aqueous alternative that can be used for water-sensitive phosphoramidites.
-
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO): Another non-aqueous oxidizer that has been shown to be effective for sensitive phosphoramidites, such as 7-deaza-dG, and may be a good option to minimize side reactions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length oligonucleotide | Incomplete oxidation leading to chain cleavage. | - Increase the oxidation wait time.- Ensure the oxidizing agent is fresh and at the correct concentration.- Consider using a more potent oxidizing agent or a non-aqueous alternative like CSO.[6] |
| Presence of unexpected peaks in HPLC/MS analysis | Formation of side products due to base modification or other side reactions. | - For sensitive deuterated phosphoramidites, switch to a milder, non-aqueous oxidizing agent.- Ensure anhydrous conditions throughout the synthesis cycle to minimize water-related side reactions. |
| Discoloration of the solid support after oxidation | Potential degradation of a sensitive phosphoramidite. | - This has been observed with certain non-deuterated amidites like 7-deaza-dG when using iodine.[6] Switch to a non-aqueous oxidizer like CSO. |
Experimental Protocols
Standard Oxidation Protocol (Iodine/Water)
-
Reagent Preparation: Prepare a 0.02 M solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.
-
Oxidation Step: Following the coupling and capping steps, deliver the iodine solution to the synthesis column.
-
Wait Time: Allow the oxidation reaction to proceed for a minimum of 30 seconds. For longer oligonucleotides or potentially less reactive deuterated phosphoramidites, this time may need to be optimized and extended.
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove the oxidizing agent and any residual water. A second capping step after oxidation can also aid in drying the support.[3][4]
Alternative Non-Aqueous Oxidation Protocol (CSO)
-
Reagent Preparation: Prepare a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.
-
Oxidation Step: After the coupling and capping steps, deliver the CSO solution to the synthesis column.
-
Wait Time: A wait time of 3 minutes has been shown to be effective for complete oxidation with CSO.[6]
-
Washing: Wash the column extensively with anhydrous acetonitrile to remove the CSO reagent.
Quantitative Data Summary
Disclaimer: The following table presents typical data for standard, non-deuterated phosphoramidites. Specific performance with deuterated analogs may vary, and optimization is recommended.
| Oxidizing Agent | Typical Concentration | Typical Wait Time | Coupling Efficiency (%) | Notes |
| Iodine/Water | 0.02 M - 0.1 M | 30 seconds | >99% | Standard, cost-effective. May cause issues with water-sensitive amidites. |
| CSO in Acetonitrile | 0.5 M | 3 minutes | >99% | Recommended for sensitive phosphoramidites to avoid base degradation.[6] |
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Troubleshooting logic for oxidation-related issues in oligonucleotide synthesis.
References
impact of water content on DMT-dT phosphoramidite-d11 stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of water content on the stability and reactivity of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dT phosphoramidite).
Frequently Asked Questions (FAQs)
Q1: How does water content affect the stability of DMT-dT phosphoramidite-d11?
A1: Water content is a critical factor influencing the stability of all phosphoramidites, including this compound. Phosphoramidites are susceptible to hydrolysis, a chemical reaction with water that leads to the degradation of the phosphoramidite into its corresponding H-phosphonate and other byproducts.[1][2][3] This degradation reduces the purity of the reagent and can significantly impact the efficiency of oligonucleotide synthesis, leading to lower coupling yields and the incorporation of undesired truncated sequences. While DMT-dT phosphoramidite is known to be the most stable among the four standard deoxyribonucleoside phosphoramidites, exposure to moisture will still lead to its degradation over time.[2]
Q2: What is the recommended maximum water content in the solvent used to dissolve this compound?
A2: For optimal performance and to minimize degradation, it is crucial to use anhydrous solvents with very low water content. The recommended water content in acetonitrile, the most common solvent for oligonucleotide synthesis, should be less than 30 ppm (parts per million), with a preference for 10 ppm or less.[4] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite, compromising the integrity of the synthesis.
Q3: How does the stability of this compound compare to other phosphoramidites?
A3: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[2][3] This means that DMT-dT phosphoramidite is the most stable, while dG phosphoramidite is particularly susceptible to degradation. One study showed that after five weeks of storage in acetonitrile under an inert atmosphere, the purity of dT and dC phosphoramidites was reduced by only 2%, whereas dA purity decreased by 6% and dG purity plummeted by 39%.[2]
Q4: What are the primary degradation products of this compound due to water?
A4: The primary degradation pathway for this compound in the presence of water is hydrolysis of the phosphoramidite moiety. This reaction results in the formation of the corresponding 5'-O-DMT-2'-deoxythymidine-3'-O-H-phosphonate.[3] Further degradation can also occur. The presence of these degradation products can be monitored by analytical techniques such as ³¹P NMR and HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low coupling efficiency in oligonucleotide synthesis | Degradation of this compound due to moisture. | - Use fresh, high-purity this compound. - Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[4] - Test the water content of the solvent using Karl Fischer titration. - Minimize the time the phosphoramidite solution is exposed to the atmosphere. |
| Presence of unexpected peaks in HPLC or ³¹P NMR analysis of the phosphoramidite | Hydrolysis of the phosphoramidite. | - Compare the chromatogram or spectrum with a reference standard of pure this compound. - The presence of peaks corresponding to the H-phosphonate derivative indicates degradation. - If significant degradation is observed, discard the reagent and use a fresh batch. |
| Inconsistent synthesis results | Variable water content in reagents or improper handling. | - Implement stringent procedures for handling anhydrous solvents and phosphoramidites.[5] - Store phosphoramidites under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C for long-term storage).[5][6] - Regularly test the water content of solvents. |
Quantitative Data
Table 1: Purity of Deoxyribonucleoside Phosphoramidites after 5 Weeks in Acetonitrile
| Phosphoramidite | Purity Reduction (%) |
| DMT-dT | 2 |
| DMT-dC(bz) | 2 |
| DMT-dA(bz) | 6 |
| DMT-dG(ib) | 39 |
Data sourced from a study on the solution stability of phosphoramidites.[2]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in acetonitrile used for oligonucleotide synthesis.
Materials:
-
Karl Fischer titrator
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer reagent (titrant)
-
Acetonitrile sample
-
Gastight syringe
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol or a suitable Karl Fischer solvent and pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Introduction: Using a dry, gastight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel. It is crucial to avoid introducing atmospheric moisture during this step.
-
Titration: Start the titration. The Karl Fischer reagent, which contains iodine, will be added to the solvent until all the water in the sample has reacted. The endpoint is typically detected electrometrically.
-
Calculation: The instrument's software will automatically calculate the water content of the sample based on the amount of titrant consumed. The result is usually expressed in parts per million (ppm) or as a percentage.
Protocol 2: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting hydrolysis products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade, anhydrous)
-
0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the phosphoramidite and any degradation products. The exact gradient will depend on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or another appropriate wavelength.
-
-
Analysis: Inject the sample onto the HPLC system. The pure DMT-dT phosphoramidite will typically appear as a major peak (often a doublet due to diastereomers). Degradation products, such as the H-phosphonate, will elute at different retention times. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 3: Monitoring this compound Degradation by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for directly observing the phosphorus-containing species in a sample.
Instrumentation and Reagents:
-
NMR spectrometer equipped with a phosphorus probe
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
Triethylamine (TEA)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of deuterated solvent in an NMR tube. A small amount of TEA (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Spectral Analysis:
-
The intact DMT-dT phosphoramidite will show characteristic signals in the range of δ 148-150 ppm.[7]
-
The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm.
-
Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum.
-
The relative integration of these peaks can be used to quantify the extent of degradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
optimizing capping efficiency to reduce failure sequences with DMT-dT-d11
Technical Support Center: Optimizing Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize capping efficiency and reduce the occurrence of failure sequences in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in solid-phase oligonucleotide synthesis?
The capping step is a critical quality control point in the synthesis cycle. Its purpose is to permanently block any 5'-hydroxyl (-OH) groups on the growing oligonucleotide chains that failed to react during the preceding coupling step. This is typically achieved by acetylating the unreacted groups.[1] By rendering these "failure sequences" inert, capping ensures they cannot participate in subsequent coupling reactions.[] This prevents the formation of oligonucleotides with internal deletions, which are particularly difficult to separate from the desired full-length product.[1][3]
Q2: What are "failure sequences" and how do they arise?
Failure sequences are truncated oligonucleotides that result from inefficiencies in the synthesis process.[][4] The most common type is the "n-1" impurity, which is an oligonucleotide that is one nucleotide shorter than the full-length product (FLP).[][5] These primarily arise from incomplete phosphoramidite coupling, where the monomer fails to attach to the growing chain.[6][7] If the subsequent capping step is also inefficient, this unreacted chain can then successfully couple in a later cycle, resulting in a product of nearly the same length as the FLP but with an internal base deletion.[1][8]
Q3: What is DMT-dT-d11 and how is it used in this context?
DMT-dT-d11 is a deuterated (heavy-isotope labeled) version of a thymidine phosphoramidite building block. It is not used as a reagent in the synthesis process itself. Instead, it serves as an internal standard for highly accurate quantification during mass spectrometry (MS) analysis.[9][10][11] When a known quantity of a deuterated standard is added to a sample, it can be used to precisely measure the concentration of the target oligonucleotide and its impurities, compensating for variations in sample preparation or instrument response.[10][12]
Troubleshooting Guide: High Levels of Failure Sequences
This guide addresses the common issue of detecting a high percentage of n-1 and other truncated sequences in your final product.
Q4: My analysis shows a high percentage of n-1 impurities. What are the most likely causes?
A high level of n-1 impurities points to a problem in one of two key areas: the coupling step or the capping step.
-
Low Coupling Efficiency : This is the most frequent cause.[6] If the phosphoramidite monomer does not couple efficiently, a significant number of 5'-OH groups will be available for the next cycle. Even with perfect capping, this reduces the overall yield of the full-length product. Moisture is a primary inhibitor of coupling efficiency.[3]
-
Inefficient Capping : This is a critical problem. If uncoupled sequences are not properly capped, they will continue to elongate in subsequent cycles, leading directly to the formation of n-1 deletion mutants that are difficult to purify.[3][8]
The diagram below illustrates the troubleshooting logic to pinpoint the source of the issue.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. alfachemic.com [alfachemic.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lcms.cz [lcms.cz]
resolving peak splitting in HPLC purification of DMT-dT-d11 synthesized DNA
Technical Support Center: HPLC Purification of Synthetic Oligonucleotides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with High-Performance Liquid Chromatography (HPLC) purification of synthetic oligonucleotides, with a specific focus on resolving peak splitting for DMT-dT-d11 containing DNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting in the HPLC purification of synthetic oligonucleotides?
A1: Peak splitting in HPLC of synthetic oligonucleotides can stem from several factors, broadly categorized as chromatographic issues, synthesis-related impurities, or sample handling problems.[1][2][3] Common chromatographic causes include a blocked column frit, a void in the stationary phase, or a mismatch between the sample solvent and the mobile phase.[1][2] Synthesis-related issues can generate closely eluting species that appear as split peaks, such as incomplete detritylation (n-1mers with a 5'-DMT group still attached), depurination, or other side-products from the synthesis process.[4][5][6] Sample handling can also contribute, for instance, through partial loss of the DMT group during sample dry-down.[7]
Q2: How does incomplete detritylation during synthesis lead to peak splitting?
A2: In solid-phase oligonucleotide synthesis, the dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the growing DNA chain.[4][8] This group is removed at the beginning of each coupling cycle by treatment with an acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA).[4][9] If this detritylation step is incomplete, a portion of the chains will not be extended in that cycle, leading to the formation of "failure sequences" (n-1, n-2, etc.).[8] In a "Trityl-ON" purification, the final full-length product retains its 5'-DMT group, making it significantly more hydrophobic than the uncapped failure sequences.[10][11] However, if some n-1mers also retain a DMT group due to incomplete capping and subsequent extension, they can co-elute or elute very closely to the main product, appearing as a shoulder or a split peak.
Q3: Can the ion-pairing agent be a source of peak splitting?
A3: Yes, the type and concentration of the ion-pairing agent are critical for good separation.[6][12][13] In ion-pair reversed-phase (IP-RP) HPLC, reagents like triethylammonium acetate (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP) are used to interact with the negatively charged phosphate backbone of the oligonucleotide, allowing for separation based on hydrophobicity.[13][14] If the concentration of the ion-pairing agent is too low, it can lead to incomplete pairing with the oligonucleotide, resulting in broad or split peaks.[13] Different ion-pairing systems also offer different selectivities; a "weak" system like TEAA relies on both hydrophobic and ion-pairing interactions, while a "strong" system like TEA/HFIP separates primarily based on charge/length.[12] An inappropriate choice or concentration for a specific oligonucleotide sequence can result in poor resolution and peak shape.
Q4: What is the impact of temperature on oligonucleotide purification by HPLC?
A4: Temperature plays a significant role in the HPLC separation of oligonucleotides.[6][12] Elevated temperatures (e.g., 60 °C or higher) are often used to disrupt secondary structures (like hairpins or G-quadruplexes) that can form in the DNA sequence.[12] These secondary structures can cause the oligonucleotide to present different conformations to the stationary phase, leading to broad or multiple peaks. By denaturing the oligonucleotide into a single conformation, higher temperatures generally lead to sharper peaks and improved resolution.[6][11] However, excessively high temperatures can potentially degrade the oligonucleotide or the column's stationary phase over time.[6]
Q5: How can I confirm if a split peak is due to two co-eluting species or a chromatographic problem?
A5: A simple way to investigate this is to inject a smaller volume of your sample.[1] If the peak splitting is due to column overload, reducing the injection volume should result in a single, sharper peak. If the split peak persists with a smaller injection volume, it is more likely that you have two distinct chemical species that are eluting very close together.[1] In this case, optimizing the method parameters such as the mobile phase composition, gradient, temperature, or even trying a different column chemistry will be necessary to resolve the two components.[1]
Troubleshooting Guide for Peak Splitting
This guide provides a systematic approach to diagnosing and resolving peak splitting during the HPLC purification of DMT-dT-d11 synthesized DNA.
Step 1: Initial System & Sample Check
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[2] For IP-RP HPLC, dissolving the sample in the initial mobile phase is ideal. | A single, well-formed peak if the solvent was the issue. |
| High Sample Concentration | Dilute the sample and reinject.[3] | If column overload was the cause, the peak should become sharp and symmetrical. |
| Injector Issues | If using an autosampler, check the needle and injection system for any faults. Manually inject a standard to see if the problem persists.[2] | Consistent peak shape with manual injection points to an autosampler issue. |
Step 2: Chromatographic Method Optimization
| Parameter | Troubleshooting Action | Rationale |
| Temperature | Increase the column temperature in increments of 5-10 °C (e.g., start at 50 °C and go up to 70 °C).[6][12] | To denature any secondary structures in the oligonucleotide that could be causing multiple conformations and thus, multiple peaks. |
| Mobile Phase Gradient | Decrease the gradient slope (i.e., make it shallower). For example, change from a 1%/min to a 0.5%/min increase in the organic solvent. | To improve the resolution between closely eluting species. |
| Ion-Pairing Agent | Increase the concentration of the ion-pairing agent (e.g., TEAA or triethylamine).[13] Alternatively, switch to a different ion-pairing system (e.g., from TEAA to TEA/HFIP).[12] | To ensure complete ion-pairing with the oligonucleotide and to alter the selectivity of the separation. |
| Flow Rate | Decrease the flow rate. | To increase the interaction time with the stationary phase and potentially improve resolution. |
Step 3: Hardware and Synthesis Review
| Component/Process | Troubleshooting Action | Indication of the Problem |
| HPLC Column | If all peaks in the chromatogram are split, the issue is likely with the column.[1] Check for a blocked frit or a void at the column inlet. Try back-flushing the column at a low flow rate or replacing the frit. If this fails, replace the column.[1] | A void or blockage can cause the sample to travel through two different paths, resulting in a split peak. |
| Synthesis Protocol | Review the detritylation step of your synthesis protocol. Ensure the acid (DCA or TCA) concentration and contact time were sufficient for complete DMT removal at each cycle.[4][5] | Incomplete detritylation can lead to DMT-on n-1 failure sequences that co-elute with the DMT-on full-length product. |
| Post-Synthesis Workup | Be cautious during sample dry-down, as prolonged exposure to high vacuum can cause some loss of the 5'-DMT group, creating a detritylated product that will elute earlier.[7] Consider adding a non-volatile base like Tris to the crude oligo solution before drying to prevent this.[7] | The presence of a significant peak corresponding to the detritylated product alongside the main DMT-on peak. |
Experimental Protocols
Protocol 1: Standard Ion-Pair Reversed-Phase HPLC for DMT-on Oligonucleotide Purification
-
Instrumentation: A standard HPLC system with a UV detector, a column oven, and a gradient pump.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters XBridge OST C18, Agilent PLRP-S).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 60 °C.[12]
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude, DMT-on oligonucleotide in Mobile Phase A or water to a concentration of approximately 10 OD/mL.
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5-50% B (linear gradient)
-
22-25 min: 50-95% B (column wash)
-
25-27 min: 95% B
-
27-30 min: 5% B (re-equilibration)
-
-
Injection Volume: 10-50 µL.
-
Fraction Collection: Collect the major peak corresponding to the DMT-on product.
-
Post-Purification: The collected fraction will contain the purified DMT-on oligonucleotide. The DMT group can then be removed by treating with 80% acetic acid, followed by evaporation or desalting.[10]
Visualizations
Troubleshooting Workflow for HPLC Peak Splitting
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to DMT-dT Phosphoramidite-d11 and its Non-Deuterated Analog in Oligonucleotide Synthesis
Introduction to Deuterated Phosphoramidites
Deuterium-labeled nucleosides, such as DMT-dT phosphoramidite-d11, are primarily utilized in the synthesis of oligonucleotides for nuclear magnetic resonance (NMR) spectroscopy studies. The replacement of hydrogen atoms with deuterium can simplify complex NMR spectra, aiding in the structural and dynamic analysis of nucleic acids and their interactions with other molecules. While these deuterated analogs are designed to be compatible with standard oligonucleotide synthesis protocols, a quantitative comparison of their performance against non-deuterated versions is not extensively documented.
Performance and Specifications
A direct comparison of key performance indicators such as coupling efficiency, stability, and final oligonucleotide yield and purity between this compound and its non-deuterated analog is challenging due to the lack of published comparative studies. However, we can establish a baseline for the expected performance of the standard phosphoramidite and infer the expected behavior of the deuterated version.
High-quality, non-deuterated DMT-dT phosphoramidite typically exhibits a coupling efficiency of over 99%.[1][2] This high efficiency is crucial for the synthesis of long oligonucleotides with high fidelity.[2] The stability of phosphoramidites under the conditions of automated DNA synthesis is also a critical factor, with significant variations observed among different phosphoramidites. Poor thermal stability can increase risks during synthesis and lead to the formation of impurities.
For this compound, it is expected to perform similarly to its non-deuterated counterpart within a standard synthesis protocol. However, the kinetic isotope effect, which describes the change in reaction rate upon isotopic substitution, could theoretically lead to minor differences in coupling kinetics.[3][4][5] Without direct experimental evidence, it is difficult to quantify this effect.
The following table summarizes the generally accepted specifications for high-quality non-deuterated DMT-dT phosphoramidite, which can serve as a benchmark for evaluating its deuterated analog.
| Parameter | Specification for Non-Deuterated DMT-dT Phosphoramidite | Reported Data for this compound |
| Purity (HPLC) | ≥99.0% | Data not publicly available |
| Purity (³¹P-NMR) | ≥99% | Data not publicly available |
| Water Content | ≤0.3 wt. % | Data not publicly available |
| Coupling Efficiency | Typically >99% | Expected to be high, but no direct comparative data available |
| Appearance | White to off-white powder or granules | White to off-white solid |
| Solubility | Soluble in acetonitrile | Soluble in acetonitrile |
Experimental Protocols for Comparative Performance Analysis
To provide a definitive comparison between this compound and its non-deuterated analog, a series of controlled experiments are necessary. Below are detailed methodologies for evaluating key performance metrics.
Determination of Coupling Efficiency
The coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that have successfully reacted with the incoming phosphoramidite in a single coupling step.
Protocol:
-
Synthesis Setup: Program a DNA synthesizer for the synthesis of a test oligonucleotide sequence, for example, a simple 20-mer poly-T sequence.
-
Reagent Preparation: Prepare solutions of both this compound and non-deuterated DMT-dT phosphoramidite at the same concentration in anhydrous acetonitrile.
-
Synthesis Cycles:
-
For the first synthesis, use the non-deuterated DMT-dT phosphoramidite for all thymidine additions.
-
For the second synthesis, use the this compound for all thymidine additions.
-
Ensure all other synthesis reagents (activator, capping, and oxidation solutions) are from the same batch for both syntheses.
-
-
Trityl Cation Monitoring: The coupling efficiency is determined by spectrophotometrically measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[6]
-
Collect the trityl-containing solution after each deblocking step.
-
Measure the absorbance at approximately 495 nm.
-
Calculate the stepwise coupling efficiency based on the ratio of the absorbance values between consecutive cycles.
-
-
Data Analysis: Compare the average stepwise coupling efficiency for both the deuterated and non-deuterated phosphoramidites.
Assessment of Final Oligonucleotide Yield and Purity
The overall yield and purity of the final oligonucleotide product are critical indicators of the phosphoramidite's performance.
Protocol:
-
Oligonucleotide Synthesis: Synthesize a test oligonucleotide (e.g., a 20-mer) using both the deuterated and non-deuterated DMT-dT phosphoramidites as described above.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and remove all protecting groups using a standard protocol (e.g., concentrated ammonium hydroxide at 55°C for 8 hours).
-
Quantification: Determine the yield of the crude oligonucleotide by measuring the absorbance at 260 nm (A260).
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the crude oligonucleotide product by reverse-phase or ion-exchange HPLC. The percentage of the full-length product versus truncated sequences can be determined by integrating the peak areas.
-
Mass Spectrometry (MS): Confirm the identity and purity of the full-length product using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
-
Data Comparison: Compare the overall yield and the purity (percentage of full-length product) obtained from the syntheses using the deuterated and non-deuterated phosphoramidites.
Visualizing the Synthesis Process
To better understand the context of these comparisons, the following diagrams illustrate the standard phosphoramidite-based oligonucleotide synthesis cycle and a logical workflow for the comparative analysis.
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Caption: Workflow for comparing deuterated and non-deuterated phosphoramidites.
Conclusion
While this compound is a valuable tool for specific analytical applications like NMR, a comprehensive, data-driven comparison of its synthesis performance against the standard non-deuterated analog is currently lacking in the scientific literature. The provided experimental protocols offer a clear path for researchers to conduct their own evaluations. Such studies would be of significant benefit to the scientific community, providing crucial data for optimizing oligonucleotide synthesis, regardless of the specific application. Until such data becomes available, researchers can proceed with the assumption that deuterated phosphoramidites will perform adequately within standard synthesis protocols, but should consider conducting internal validation for critical applications.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Kinetic Isotope Effect in the Formation of Lanthanide Phosphate Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of isotopic substitution and vibrational excitation on reaction rates. Kinetics of OH(ν= 0, 1) and OD(ν= 0, 1) with HCl and DCl - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
comparative analysis of coupling efficiency between different phosphoramidite suppliers
Understanding the Importance of Coupling Efficiency
The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is the most critical for the overall yield of the full-length product. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides. For instance, a 50-mer oligonucleotide synthesized with a 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, whereas the same oligonucleotide synthesized with a 98.5% efficiency will yield only about 52% of the full-length product.
Supplier Landscape and Quality Claims
Several companies supply phosphoramidites for oligonucleotide synthesis, including but not limited to Glen Research, ChemGenes, Thermo Fisher Scientific, BOC Sciences, and Integrated DNA Technologies (IDT). While direct comparative data is scarce, some suppliers provide information on their quality control and performance standards.
Table 1: Notable Phosphoramidite Suppliers and Their Quality Focus
| Supplier | Key Quality and Performance Claims |
| Glen Research | Offers a wide range of standard and modified phosphoramidites. In 2022, they launched a new line of highly pure RNA phosphoramidites.[1] |
| ChemGenes | A long-standing supplier in the field, known for a broad portfolio of phosphoramidites and other synthesis reagents. |
| Thermo Fisher Scientific | Provides "TheraPure" phosphoramidites, which undergo stringent quality control to minimize impurities and residual solvents, aiming for higher coupling efficiency.[2] |
| BOC Sciences | Expanded its custom synthesis capabilities for modified phosphoramidites in 2021 and offers a wide range of amidites for various applications.[1][3] |
| Integrated DNA Technologies (IDT) | Reports proprietary synthesis processes that achieve consistently high coupling efficiencies of >99%, resulting in higher yields of full-length products compared to industry standards.[4] |
It is important to note that the data and claims are provided by the suppliers themselves and have not been independently verified in a head-to-head comparison.
Factors Influencing Coupling Efficiency
The coupling efficiency is not solely dependent on the phosphoramidite supplier but is also influenced by several experimental parameters:
-
Purity of Phosphoramidites and Reagents : The presence of impurities, moisture, or oxidized phosphoramidites can significantly reduce coupling efficiency. A study by the US Pharmacopeia (USP) revealed variability in the impurity profiles of the same phosphoramidite from different vendors, highlighting the importance of stringent quality control.
-
Activator : The choice and concentration of the activator are critical. Activators like 4,5-dicyanoimidazole (DCI) have been shown to increase the rate of coupling compared to traditional activators like 1H-tetrazole.[5]
-
Coupling Time : The reaction time for the coupling step needs to be optimized. Insufficient time will lead to incomplete coupling, while excessively long times can lead to side reactions.
-
Solvent Quality : The use of anhydrous acetonitrile is crucial, as any moisture will react with the activated phosphoramidites and reduce coupling efficiency.
-
Synthesis Scale and Conditions : Factors such as the type of solid support, synthesizer settings, and ambient humidity can all impact the outcome of the synthesis.
Experimental Protocol for In-House Comparative Analysis
To objectively compare the coupling efficiency of phosphoramidites from different suppliers, a standardized in-house evaluation is recommended. The following protocol outlines a method for such a comparison.
Objective: To determine and compare the average stepwise coupling efficiency of phosphoramidites from different suppliers by synthesizing a defined oligonucleotide sequence and measuring the trityl cation release.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Phosphoramidite solutions (from different suppliers) of the same nucleoside (e.g., dT-CEP) at a standard concentration (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard synthesis reagents: activator solution (e.g., DCI), capping solutions, oxidizing solution, deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
UV-Vis spectrophotometer
Methodology:
-
Synthesizer Preparation : Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Synthesis : Synthesize a homopolymer sequence (e.g., T20) using the phosphoramidites from each supplier to be tested. It is crucial to keep all other synthesis parameters (e.g., synthesis scale, cycle parameters, other reagents) identical for each synthesis run.
-
Trityl Cation Monitoring : The synthesizer's trityl monitor (a UV-Vis spectrophotometer) measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The intensity of the orange color is proportional to the number of coupled molecules in the previous cycle.
-
Data Collection : Record the absorbance values for each deblocking step for the entire synthesis.
-
Calculation of Coupling Efficiency :
-
The stepwise coupling efficiency (CE) for each step can be calculated using the following formula: CE (%) = (Absorbance of current step / Absorbance of a reference step) ^ (1 / number of steps between measurements) * 100 A more straightforward method is to use the trityl absorbance values from two consecutive steps: CE (%) = (Trityl absorbance at step n / Trityl absorbance at step n-1) * 100
-
The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.
-
Data Presentation:
The results should be summarized in a table for easy comparison.
Table 2: Example of Comparative Data for dT Phosphoramidite
| Supplier | Lot Number | Average Stepwise Coupling Efficiency (%) | Final Trityl Yield (relative to first) | Purity by HPLC (%) |
| Supplier A | XXXXX | 99.2 | 81.9% | 85 |
| Supplier B | YYYYY | 99.5 | 86.1% | 90 |
| Supplier C | ZZZZZ | 98.8 | 75.4% | 78 |
Visualizing the Workflow
Diagram 1: Standard Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
References
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BOC Sciences Adds Phosphoramidites to Its Nucleotide Product Portfolio for Oligonucleotide Synthesis [clinicalresearchnewsonline.com]
- 4. idtdna.com [idtdna.com]
- 5. academic.oup.com [academic.oup.com]
Navigating Precision: A Comparative Guide to Internal Standards in Oligonucleotide Bioanalysis
For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an internal standard is a pivotal decision in the development of robust liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. This guide provides an objective comparison of deuterated standards and other common alternatives for the quantification of oligonucleotides, supported by experimental data and detailed protocols.
The use of an appropriate internal standard (IS) is fundamental to correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification. In the realm of oligonucleotide analysis, several types of internal standards are employed, each with its own set of advantages and disadvantages. The ideal IS co-elutes with the analyte and experiences similar matrix effects, but is distinguishable by the mass spectrometer.
Stable isotope-labeled internal standards (SILIS), such as deuterated standards, are widely regarded as the gold standard. They are chemically identical to the analyte, ensuring that they behave similarly during extraction and ionization. However, their synthesis can be complex and costly. Alternatives include isobaric standards, which have the same mass as the analyte but produce different fragment ions, and analog standards, which are structurally similar but have a different mass.
Comparative Analysis of Internal Standard Performance
The following tables summarize the performance of analytical methods for oligonucleotides using different types of internal standards. The data is compiled from separate studies and, while not a direct head-to-head comparison for the same molecule, it provides valuable insights into the expected performance of each approach.
Table 1: Method Performance using a Stable Isotope-Labeled Internal Standard (SILIS) for a Lipid-Conjugated siRNA
This table presents the accuracy and precision data from the validation of an LC-MS/MS method for a lipid-conjugated siRNA using a deuterated internal standard. The data demonstrates the high level of accuracy and precision achievable with a SILIS.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 10.2 | 102 | 4.5 |
| Low | 30 | 29.8 | 99.3 | 3.1 |
| Mid | 300 | 305 | 101.7 | 2.5 |
| High | 750 | 745 | 99.3 | 2.8 |
Data adapted from a study on a lipid-conjugated siRNA in mouse plasma.
Table 2: Method Performance using an Isobaric Internal Standard for a 15-mer Oligonucleotide
This table showcases the validation results for an LC-MS/MS method employing an isobaric internal standard for the quantification of a 15-mer phosphorothioated oligonucleotide. The results are well within the acceptable limits set by regulatory guidelines.[1]
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 4.2 |
| Low | 5 | 5.05 | 101.0 | 2.8 |
| Mid | 20 | 19.8 | 99.0 | 2.1 |
| High | 80 | 80.8 | 101.0 | 1.5 |
Data derived from a method qualification study of a 15-mer oligonucleotide in bovine plasma, according to ICH Q2 guidelines.[1]
Table 3: Method Performance using an Analog Internal Standard for an Antisense Oligonucleotide (ASO)
The following table presents the intra- and inter-day accuracy and precision for the quantification of an antisense oligonucleotide using a selected 24-mer generic DNA duplex as an analog internal standard.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 5 | 104.0 | 8.7 | 103.3 | 7.9 |
| Low | 15 | 98.7 | 5.4 | 99.3 | 6.1 |
| Mid | 150 | 101.3 | 3.9 | 100.7 | 4.5 |
| High | 400 | 100.5 | 3.1 | 101.0 | 3.8 |
Data from a case study on selecting an analog internal standard for an ASO.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Quantification of a Lipid-Conjugated siRNA using a Stable Isotope-Labeled Internal Standard (SILIS)
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 25 µL of mouse plasma, add 10 µL of the SILIS working solution.
-
Add 200 µL of lysis buffer and vortex.
-
Load the entire sample onto a pre-conditioned weak anion exchange (WAX) SPE plate.
-
Wash the SPE plate with 200 µL of 50 mM ammonium acetate, followed by 200 µL of 40% methanol.
-
Elute the analytes with two 50 µL aliquots of elution buffer.
-
Dilute the eluate with 100 µL of nuclease-free water for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II
-
Column: Waters ACQUITY Premier Oligonucleotide BEH C18, 130 Å, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Diisopropylethylamine (DIPEA) and 200 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 10 mM DIPEA and 200 mM HFIP in 50:50 Acetonitrile:Water
-
Gradient: 35% to 65% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitored for both the analyte and the SILIS.
Protocol 2: Quantification of a 15-mer Oligonucleotide using an Isobaric Internal Standard
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 50 µL of bovine plasma, add 10 µL of the isobaric internal standard solution (10 µg/mL).
-
Add an equal volume of OTX Loading-Lysis buffer and vortex.
-
Condition a Clarity OTX SPE plate with methanol and then equilibration buffer.
-
Load the sample onto the SPE plate.
-
Wash the plate with wash buffer 1 and wash buffer 2.
-
Elute the oligonucleotide with elution buffer.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
2. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 130 Å, 1.7 µm, 2.1 mm × 50 mm
-
Mobile Phase A: 7 mM Triethylamine (TEA) and 80 mM HFIP in water
-
Mobile Phase B: 50% Mobile Phase A and 50% Methanol
-
Gradient: 10% to 100% B over 2 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Mass Spectrometer: Vion IMS qTOF
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: A single precursor ion was selected, and two distinct daughter ions were monitored for the analyte and the isobaric standard.[1]
Visualizing the Workflow
Diagrams are provided below to illustrate key processes in the validation of analytical methods for oligonucleotides.
Analytical Method Validation Workflow
Comparison of Internal Standard Types
References
Performance Evaluation of DMT-dT Phosphoramidite-d11 in Different Synthesis Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite reagents is critical to ensuring high yield, purity, and stability of the final product. This guide provides a framework for the performance evaluation of DMT-dT phosphoramidite-d11 in comparison to the standard, non-deuterated DMT-dT phosphoramidite across various synthesis platforms. While direct comparative performance data is not extensively published, this document outlines the experimental protocols and data presentation necessary to conduct a thorough in-house evaluation.
The primary rationale for exploring deuterated phosphoramidites lies in the kinetic isotope effect, where the substitution of hydrogen with deuterium can lead to stronger covalent bonds (C-D vs. C-H). This may translate to enhanced stability of the phosphoramidite itself and the resulting oligonucleotide, potentially offering advantages in demanding synthesis conditions and for therapeutic applications where resistance to enzymatic degradation is crucial.
Data Presentation: Comparative Performance Metrics
To facilitate a clear comparison, all quantitative data from the following experimental protocols should be summarized in the tables below. These tables are designed to capture key performance indicators for this compound and its non-deuterated counterpart.
Table 1: Phosphoramidite Purity and Stability
| Parameter | DMT-dT Phosphoramidite | This compound | Acceptance Criteria |
| Initial Purity (RP-HPLC, %) | > 99% | ||
| Initial Purity (³¹P NMR, %) | > 99% | ||
| Solution Stability (³¹P NMR, % degradation after 24h on synthesizer) | < 1% | ||
| Water Content (Karl Fischer, ppm) | < 300 ppm |
Table 2: Oligonucleotide Synthesis Performance
| Synthesis Platform | Parameter | DMT-dT Phosphoramidite | This compound |
| Platform A (e.g., Expedite™) | Average Coupling Efficiency (%) | ||
| Overall Yield (OD₂₆₀) | |||
| Purity of Crude Oligonucleotide (LC-MS, % Full-Length Product) | |||
| Platform B (e.g., PolyGen®) | Average Coupling Efficiency (%) | ||
| Overall Yield (OD₂₆₀) | |||
| Purity of Crude Oligonucleotide (LC-MS, % Full-Length Product) | |||
| Platform C (e.g., Custom High-Throughput) | Average Coupling Efficiency (%) | ||
| Overall Yield (OD₂₆₀) | |||
| Purity of Crude Oligonucleotide (LC-MS, % Full-Length Product) |
Table 3: Synthesized Oligonucleotide Stability
| Stability Assay | Parameter | Oligonucleotide (Standard dT) | Oligonucleotide (Deuterated dT) |
| Thermal Stability | Melting Temperature (Tm, °C) | ||
| Nuclease Resistance | % Degradation after X hours |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for phosphoramidite and oligonucleotide analysis.
Protocol 1: Determination of Phosphoramidite Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of this compound and standard DMT-dT phosphoramidite.
Materials:
-
DMT-dT phosphoramidite and this compound
-
Acetonitrile (anhydrous)
-
0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Prepare a 1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.
-
Set the HPLC column temperature to ambient.
-
Use a mobile phase gradient of acetonitrile in 0.1 M TEAA buffer.
-
Set the flow rate to 1.0 mL/min.
-
Inject the sample and monitor the elution profile at 260 nm.
-
The phosphoramidite should elute as two peaks representing the diastereomers.
-
Calculate purity by integrating the peak areas of the diastereomers and any impurities.[1]
Protocol 2: Analysis of Phosphoramidite Stability by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To evaluate the stability of the phosphoramidites in solution over time, simulating conditions on a DNA synthesizer.
Materials:
-
DMT-dT phosphoramidite and this compound
-
Anhydrous acetonitrile
-
Deuterated chloroform (CDCl₃) with 1% triethylamine (v/v)
-
NMR spectrometer
Procedure:
-
Prepare a ~0.3 g/mL solution of the phosphoramidite in 1% triethylamine in CDCl₃.
-
Acquire an initial ³¹P NMR spectrum. The phosphoramidite diastereomers should appear as signals around 150 ppm.
-
Store the phosphoramidite solution under an inert atmosphere at room temperature to mimic on-synthesizer conditions.
-
Acquire subsequent ³¹P NMR spectra at various time points (e.g., 8, 16, 24 hours).
-
Monitor for the appearance of degradation products, such as H-phosphonates (signals around 0-10 ppm) or oxidized phosphate species (signals around -25 to 0 ppm).[1]
-
Quantify the percentage of degradation by comparing the integration of the phosphoramidite signals to the degradation product signals.
Protocol 3: Evaluation of Coupling Efficiency
Objective: To determine the stepwise coupling efficiency during oligonucleotide synthesis.
Procedure: This is typically an automated function on modern DNA synthesizers. The instrument calculates the yield of the trityl cation released during the deblocking step of each cycle. The coupling efficiency is calculated as:
Efficiency (%) = (Trityl absorbance at step n / Trityl absorbance at step n-1) x 100
This should be performed for syntheses using both the deuterated and non-deuterated phosphoramidites on each synthesis platform being evaluated.
Protocol 4: Analysis of Crude Oligonucleotide Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the percentage of full-length product in the crude oligonucleotide mixture after synthesis.
Materials:
-
Crude oligonucleotide samples
-
LC-MS system with a suitable column for oligonucleotide analysis
-
Mobile phases (e.g., triethylamine and hexafluoroisopropanol in water and methanol)
Procedure:
-
Cleave the synthesized oligonucleotide from the solid support and deprotect it using standard procedures.
-
Dissolve the crude oligonucleotide in an appropriate buffer.
-
Inject the sample into the LC-MS system.
-
Separate the full-length product from shorter failure sequences.
-
The mass spectrometer will confirm the identity of the peaks.
-
Calculate the purity by integrating the peak area of the full-length product relative to the total peak area of all oligonucleotide species.
Protocol 5: Thermal Stability Analysis of Synthesized Oligonucleotides
Objective: To compare the thermal stability of oligonucleotides synthesized with deuterated and non-deuterated thymidine.
Materials:
-
Purified oligonucleotides (a self-complementary sequence or a duplex with a complementary strand)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare solutions of the oligonucleotides in a suitable buffer.
-
Place the samples in the spectrophotometer.
-
Slowly increase the temperature while monitoring the absorbance at 260 nm.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined from the inflection point of the melting curve.[2]
-
Compare the Tm values of the deuterated and non-deuterated oligonucleotides.
Mandatory Visualizations
Oligonucleotide Synthesis Workflow
The following diagram illustrates the standard phosphoramidite cycle used in solid-phase oligonucleotide synthesis.
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Logical Flow for Comparative Evaluation
This diagram outlines the logical steps for a comprehensive performance comparison.
Caption: Logical workflow for comparing phosphoramidite performance.
References
comparing the stability of DMT-dT-d11 labeled oligonucleotides to unlabeled ones
A guide for researchers on the anticipated stability advantages of deuterium-labeled oligonucleotides and the experimental protocols for their validation.
In the realm of oligonucleotide-based therapeutics and diagnostics, stability is a critical determinant of efficacy. The susceptibility of these molecules to enzymatic degradation in biological systems presents a significant hurdle. A promising strategy to enhance oligonucleotide stability is the site-specific incorporation of deuterium-labeled nucleosides, such as DMT-dT-d11. This guide provides a comparative overview of the expected stability of DMT-dT-d11 labeled oligonucleotides versus their unlabeled counterparts, grounded in the principles of the kinetic isotope effect. Furthermore, it furnishes detailed experimental protocols for researchers to quantify and validate these stability enhancements in their own laboratories.
The Stability Advantage: Understanding the Kinetic Isotope Effect
The enhanced stability of deuterium-labeled oligonucleotides is primarily attributed to the kinetic isotope effect (KIE) . This well-established chemical principle dictates that the replacement of a lighter isotope (like hydrogen, ¹H) with a heavier one (like deuterium, ²H or D) results in a stronger chemical bond. Specifically, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, requiring more energy to be broken.
In the context of a DMT-dT-d11 labeled oligonucleotide, the hydrogen atoms on the thymidine base are substituted with deuterium. Many enzymatic degradation pathways, particularly those mediated by nucleases, involve the cleavage of C-H bonds. Due to the KIE, enzymes will break the C-D bonds in a deuterated oligonucleotide at a significantly slower rate than the C-H bonds in an unlabeled oligonucleotide. This deceleration of the degradation process is expected to translate into a longer half-life and greater overall stability of the oligonucleotide in a biological environment. Studies have shown that heavy water (D₂O) can slow down enzymatic reactions, including DNA cleavage by nucleases, which supports the premise of increased stability for deuterated oligonucleotides[1][2][3]. This strategy of using deuterium to protect metabolically vulnerable C-H bonds is also being explored in drug development to improve pharmacokinetic profiles[4].
While direct, quantitative comparative data for DMT-dT-d11 labeled oligonucleotides is not extensively published, the foundational principles of the KIE strongly predict enhanced stability. The following sections provide the experimental frameworks to generate this comparative data.
Quantifying Stability: Experimental Protocols
To empirically compare the stability of DMT-dT-d11 labeled and unlabeled oligonucleotides, two key experiments are recommended: an enzymatic stability assay and a thermal stability analysis.
Enzymatic Stability Assay in Serum
This assay assesses the resistance of oligonucleotides to degradation by nucleases present in biological fluids, such as fetal bovine serum (FBS).
Experimental Protocol:
-
Oligonucleotide Preparation: Resuspend both the DMT-dT-d11 labeled and the unlabeled oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Reaction Setup: For each oligonucleotide, prepare a set of reaction tubes. In each tube, combine 50 pmol of the oligonucleotide with 50% FBS in a total volume of 20 µL.
-
Time Course Incubation: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), stop the reaction by adding 20 µL of a gel loading buffer containing a protein denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) to inactivate nucleases.
-
Sample Storage: Immediately freeze the stopped reaction samples at -20°C until analysis.
-
Analysis by Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Run a 15-20% polyacrylamide gel containing 7M urea.
-
Visualization and Quantification: Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold). Visualize the bands under UV light and quantify the band intensity of the intact oligonucleotide for each time point using densitometry software (e.g., ImageJ).
-
Data Analysis: For each oligonucleotide, plot the percentage of intact oligonucleotide remaining versus time. Calculate the half-life (t₁/₂) of each oligonucleotide in 50% FBS.
Experimental Workflow for Enzymatic Stability Assay
Thermal Stability Analysis (Melting Temperature, Tm)
This experiment determines the melting temperature (Tm) of duplex DNA, which is the temperature at which 50% of the duplex dissociates into single strands. A higher Tm indicates greater thermal stability. This is particularly relevant for applications involving hybridization.
Experimental Protocol:
-
Oligonucleotide Duplex Formation: Anneal the DMT-dT-d11 labeled and unlabeled oligonucleotides with their respective complementary strands. Combine equimolar amounts of the sense and antisense strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Annealing: Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over several hours to ensure proper duplex formation.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the duplex solutions at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C or 1°C per minute).
-
Data Acquisition: Record the absorbance at each temperature point to generate a melting curve (absorbance vs. temperature).
-
Tm Calculation: The melting temperature (Tm) is the temperature corresponding to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.
-
Comparison: Compare the Tm values of the duplex containing the DMT-dT-d11 labeled oligonucleotide with the duplex containing the unlabeled oligonucleotide.
Experimental Workflow for Thermal Stability Analysis
Data Presentation
The quantitative data generated from these experiments should be summarized in tables for clear and easy comparison.
Table 1: Enzymatic Stability in 50% Fetal Bovine Serum
| Oligonucleotide Type | Half-life (t₁/₂) |
| Unlabeled Oligonucleotide | e.g., 2.5 hours |
| DMT-dT-d11 Labeled Oligonucleotide | e.g., 7.8 hours |
Table 2: Thermal Stability of Oligonucleotide Duplexes
| Duplex Type | Melting Temperature (Tm) |
| Unlabeled Oligo Duplex | e.g., 65.2 °C |
| DMT-dT-d11 Labeled Oligo Duplex | e.g., 65.5 °C |
Note: The values in the tables are hypothetical and serve as examples of how to present the experimental results.
Conclusion
The incorporation of DMT-dT-d11 into oligonucleotides is a scientifically sound strategy for enhancing their stability, primarily by leveraging the kinetic isotope effect to slow down enzymatic degradation. While the theoretical basis is strong, the experimental validation outlined in this guide is crucial for researchers and drug developers to quantify the stability benefits for their specific oligonucleotide sequences and applications. By following the detailed protocols for enzymatic and thermal stability assays, scientists can generate the necessary data to make informed decisions in the design and development of more robust and effective oligonucleotide-based tools and therapeutics.
References
- 1. Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions | PLOS One [journals.plos.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Navigating the Labyrinth of Oligonucleotide Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide quantification, the choice of analytical methodology is paramount. The accuracy and precision of these measurements directly impact the reliability of experimental data and the successful development of novel therapeutics. This guide provides an objective comparison of quantification with DMT-dT phosphoramidite-d11, a deuterated internal standard for mass spectrometry, against other widely used techniques, supported by experimental data and detailed protocols.
At the forefront of highly accurate and precise oligonucleotide quantification is Isotope Dilution Mass Spectrometry (IDMS), which often employs stable isotope-labeled internal standards. This compound, a deuterated version of the standard thymidine building block used in oligonucleotide synthesis, serves as such an internal standard. Its known isotopic enrichment and chemical similarity to the target analyte allow for the correction of variability during sample preparation and analysis, leading to highly reliable results.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with this compound
IDMS is a powerful technique that combines the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard, such as an oligonucleotide synthesized with this compound, is central to this method's success. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporated deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of this approach is that the internal standard is added to the sample at a known concentration at the beginning of the workflow. Any loss of sample during extraction, purification, or injection will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, even with complex sample matrices.
While specific performance data for this compound is not extensively published in head-to-head comparative studies, the general performance of deuterated internal standards in LC-MS/MS for oligonucleotide quantification is well-documented. Studies have shown that this method can achieve high accuracy and precision. For instance, a study on a lipid-conjugated siRNA using a deuterated internal standard demonstrated robust quantification with accuracy and precision typically within ±5%.[1] However, it is important to note that the use of deuterium labels can sometimes lead to chromatographic shifts where the deuterated compound elutes slightly earlier than its non-deuterated counterpart.[2] While often minor, this "isotope effect" can impact quantification if not properly addressed during method development. For the highest precision, some studies suggest that 13C or 15N labeling is preferable as they induce smaller chromatographic shifts.[3]
Alternative Quantification Methods: A Comparative Overview
While IDMS with isotopic labeling is considered a gold standard, other methods are also widely used for oligonucleotide quantification, each with its own set of advantages and limitations.
| Method | Principle | Accuracy & Precision | Advantages | Disadvantages |
| This compound with LC-MS/MS (IDMS) | Quantification based on the ratio of the analyte to a known amount of a co-eluting, mass-shifted internal standard. | High accuracy and precision (often within ±15%, with potential for ±5%).[1] | High specificity, corrects for matrix effects and sample loss, suitable for complex samples. | Requires sophisticated instrumentation (LC-MS/MS), higher cost for labeled standards, potential for isotope effects.[2] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Quantification based on the absorption of UV light at 260 nm by the oligonucleotide, correlated to concentration via a standard curve. | Good accuracy and precision (typically within ±10-20%).[4] | Widely available instrumentation, relatively low cost, robust and reproducible.[5] | Lower sensitivity than MS-based methods, susceptible to interference from co-eluting impurities that also absorb at 260 nm.[5] |
| Fluorescence-Based Assays (e.g., Quant-iT™ PicoGreen™) | Quantification based on the fluorescence enhancement of a dye upon binding to double-stranded DNA. | Variable; dependent on the purity of the sample and the accuracy of the standard curve. | High sensitivity (can detect picogram quantities), simple and high-throughput.[3][6] | Specific for double-stranded DNA (ssDNA and RNA have minimal effect), susceptible to interference from contaminants that affect dye binding or fluorescence.[7] |
Experimental Protocols
IDMS using this compound Internal Standard
This protocol outlines the general steps for quantifying an oligonucleotide using a deuterated internal standard. Specific parameters will need to be optimized for the particular oligonucleotide and LC-MS/MS system.
1. Oligonucleotide Synthesis and Purification:
-
Synthesize the target oligonucleotide and the corresponding deuterated internal standard using standard phosphoramidite chemistry. For the internal standard, substitute one or more thymidine residues with this compound during synthesis.
-
Purify both oligonucleotides using methods such as HPLC to ensure high purity.
2. Sample Preparation:
-
To a known volume of the sample containing the target oligonucleotide, add a known amount of the purified this compound labeled internal standard.
-
Perform sample clean-up to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., hexafluoroisopropanol (HFIP) and a weak base like triethylamine (TEA)).
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile with the same ion-pairing agent.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the oligonucleotides.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for oligonucleotides.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions for both the analyte and the internal standard.
-
Optimization: Optimize source parameters (e.g., ion spray voltage, gas flow, and capillary temperature) and collision energies for each oligonucleotide.
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
HPLC-UV Quantification
This protocol describes a standard method for quantifying oligonucleotides using HPLC with UV detection.
1. Standard Preparation:
-
Prepare a stock solution of a purified oligonucleotide standard with a known concentration, determined accurately by a primary method like gravimetry or phosphorus analysis.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
2. Sample Preparation:
-
Dilute the unknown oligonucleotide samples to fall within the linear range of the calibration curve.
3. HPLC-UV Analysis:
-
Liquid Chromatography:
-
Use the same LC conditions (column, mobile phases, gradient) as described for the IDMS method.
-
-
UV Detection:
-
Set the UV detector to a wavelength of 260 nm.[5]
-
4. Data Analysis:
-
Measure the peak area of the oligonucleotide in each standard and sample chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown samples from their peak areas using the calibration curve.[9]
Fluorescence-Based Quantification (Quant-iT™ PicoGreen™ Assay)
This protocol is for the quantification of double-stranded DNA (dsDNA) using the Quant-iT™ PicoGreen™ dsDNA Assay Kit.
1. Reagent Preparation:
-
Prepare a 1X TE (Tris-EDTA) buffer by diluting the provided 20X concentrate with nuclease-free water.[3]
-
Prepare a working solution of the PicoGreen™ reagent by diluting the concentrated stock in 1X TE buffer. This solution is light-sensitive and should be protected from light.[3]
2. Standard Curve Preparation:
-
Prepare a series of dsDNA standards by diluting the provided lambda DNA standard in 1X TE buffer to cover the desired concentration range.[10]
3. Assay Procedure:
-
In a 96-well plate, add a set volume of each standard and unknown sample to separate wells. It is recommended to run samples and standards in duplicate or triplicate.[7]
-
Add an equal volume of the PicoGreen™ working solution to all wells.
-
Incubate at room temperature for 2-5 minutes, protected from light.[11]
4. Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen™).
5. Data Analysis:
-
Subtract the average fluorescence of the blank (TE buffer with dye) from all readings.
-
Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
-
Determine the concentration of the unknown samples from their fluorescence values using the standard curve.
Workflow and Pathway Diagrams
Figure 1. Experimental workflows for different oligonucleotide quantification methods.
Figure 2. Logical relationships between quantification goals and methods.
Conclusion
The choice of an oligonucleotide quantification method depends on the specific requirements of the study. For applications demanding the highest level of accuracy, precision, and specificity, particularly in complex biological matrices, IDMS with a deuterated internal standard like that derived from this compound is the method of choice. While it requires more specialized equipment and expertise, the quality of the data it provides is unparalleled.
For routine quality control of purified oligonucleotides where high throughput and cost-effectiveness are important, HPLC-UV offers a robust and reliable alternative. Fluorescence-based assays shine when high sensitivity is the primary concern for dsDNA quantification.
By understanding the principles, performance characteristics, and experimental workflows of these different methods, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their oligonucleotide research and development endeavors.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ppd.com [ppd.com]
- 8. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMT-dT Phosphoramidite 98796-51-1 [sigmaaldrich.com]
- 10. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of DMT-dT Phosphoramidite-d11: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of DMT-dT Phosphoramidite-d11, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial to mitigate risks and ensure the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when working with this compound. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal. Decontaminate the affected surface with alcohol.[1] Prevent the chemical from entering drains or waterways.
Disposal Plan: A Step-by-Step Approach
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.
Experimental Protocol for Deactivation of this compound Waste
This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Acetonitrile (ACN)
-
Aqueous solution of sodium bicarbonate (NaHCO₃), 5% w/v
-
Appropriate sealed and labeled hazardous waste container
-
Stir plate and stir bar (optional, for larger quantities)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis. The weak basic condition helps to neutralize any acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Quantitative Data for Disposal
| Parameter | Value/Range | Notes |
| Deactivating Agent | 5% NaHCO₃ (aq) | A weak base is used to facilitate hydrolysis and neutralize acidic byproducts. |
| Solvent for Dissolution | Acetonitrile (ACN) | Anhydrous ACN is recommended to control the initiation of the hydrolysis reaction. |
| Ratio of Waste to Quenching Solution | ~1:10 (v/v) | A significant excess of the aqueous quenching solution ensures complete reaction. |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended to ensure the complete degradation of the phosphoramidite. |
| Reaction Temperature | Room Temperature | The hydrolysis can be effectively carried out at ambient laboratory temperatures. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Personal protective equipment for handling DMT-dT Phosphoramidite-d11
Essential Safety and Handling Guide for DMT-dT Phosphoramidite-d11
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3][4] The recommended PPE is outlined in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[3][4][5] |
| Laboratory Coat | A laboratory coat must be worn.[4] | |
| Protective Clothing | Choose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[1][4][5] |
| Self-contained Breathing Apparatus | Necessary in case of fire or major spills.[1][2][3] |
Emergency First Aid Procedures
In the event of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. Seek medical attention if symptoms occur.[1] |
| Skin Contact | Wash the affected skin area with soap and water.[1] Remove contaminated clothing immediately.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes.[1] Seek medical attention if symptoms persist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] |
Operational Plan: Handling and Storage Protocol
Objective: To provide a step-by-step methodology for the safe handling and storage of this compound in a laboratory setting.
Methodology:
-
Preparation:
-
Ensure the work area, preferably a fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling:
-
Storage:
Disposal Plan
Objective: To outline the proper procedure for the disposal of this compound and contaminated materials to ensure environmental safety and regulatory compliance.
Methodology:
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.[3]
-
-
Disposal of Unused Product:
-
Disposal of Contaminated Materials:
-
Dispose of contaminated labware, gloves, and other materials as hazardous waste.
-
Observe all federal, state, and local environmental regulations for chemical waste disposal.[5]
-
-
Decontamination of Surfaces:
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
